4-(4-chlorophenoxy)benzenesulfonyl Chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(4-chlorophenoxy)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O3S/c13-9-1-3-10(4-2-9)17-11-5-7-12(8-6-11)18(14,15)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXRXINFTQAJBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374025 | |
| Record name | 4-(4-chlorophenoxy)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191327-30-7 | |
| Record name | 4-(4-chlorophenoxy)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-chlorophenoxy)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
what is the structure of 4-(4-chlorophenoxy)benzenesulfonyl chloride
An In-depth Technical Guide to 4-(4-chlorophenoxy)benzenesulfonyl chloride
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of this compound, a key intermediate in the development of pharmaceuticals and agrochemicals.
Chemical Structure and Properties
This compound is an organic compound featuring a central benzenesulfonyl chloride group. A 4-chlorophenoxy group is attached at the para-position of the benzene ring. The molecule's reactivity is primarily dictated by the electrophilic sulfur atom of the sulfonyl chloride moiety (-SO₂Cl), which readily undergoes nucleophilic substitution.[1][2]
The structure consists of two phenyl rings linked by an ether bond, with a chlorine atom and a sulfonyl chloride group attached to respective rings in the para positions. This arrangement influences the molecule's electronic properties and reactivity. The electron-withdrawing nature of the sulfonyl chloride and the chlorine atom enhances the electrophilicity of the sulfur center.[2]
Caption: 2D structure of this compound.
Physicochemical Data
The key physicochemical properties of this compound are summarized below. This data is essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 191327-30-7 | [1][3] |
| Molecular Formula | C₁₂H₈Cl₂O₃S | [1][2][4] |
| Molecular Weight | 303.16 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Purity | ≥ 90% (HPLC) | [1] |
| Synonyms | [4-(4-Chlorophenoxy)phenyl]sulfonyl chloride | [1] |
| Storage Conditions | Store at 0-8°C | [1] |
Synthesis
The synthesis of this compound typically involves the chlorosulfonation of 4-chlorophenoxybenzene. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the unsubstituted phenyl ring.
Caption: General workflow for the synthesis of the target compound.
Reactivity and Applications
The primary application of this compound lies in its role as a versatile building block in organic synthesis.[1] The sulfonyl chloride group is a potent electrophile, making it an excellent precursor for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds.
Key Applications:
-
Pharmaceutical Synthesis : It serves as a crucial intermediate for creating drug candidates, particularly in the development of anti-inflammatory and antibacterial agents.[1] The introduction of the sulfonyl moiety can enhance the biological activity and stability of molecules.[1]
-
Agrochemical Development : The compound is employed in formulating herbicides and pesticides.[1] The chlorophenoxy group contributes to the selectivity and potency of these agrochemicals.[1]
-
Material Science : It is used to modify polymer properties, leading to materials with improved thermal stability and mechanical strength.[1]
Caption: Nucleophilic substitution reactions of the title compound.
Experimental Protocols
Hypothetical Synthesis Protocol:
-
Reaction Setup : In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet, add chlorosulfonic acid (1.05 equivalents). Cool the flask to 0-5°C using an ice bath.
-
Addition of Reactant : Slowly add 4-chlorophenoxybenzene (1.0 equivalent) dropwise to the stirred chlorosulfonic acid over a period of 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
Reaction : After the addition is complete, allow the mixture to stir at room temperature for an additional 2-4 hours to ensure the reaction goes to completion.
-
Workup : Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and water. This will quench the excess chlorosulfonic acid and precipitate the crude product.
-
Extraction : Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether) twice.
-
Washing : Combine the organic layers and wash sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the final product. The purity should be confirmed by HPLC and structural identity by NMR spectroscopy.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 191327-30-7 | Benchchem [benchchem.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. PubChemLite - 4-(4-chlorophenoxy)benzene-1-sulfonyl chloride (C12H8Cl2O3S) [pubchemlite.lcsb.uni.lu]
- 5. prepchem.com [prepchem.com]
- 6. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride - Google Patents [patents.google.com]
An In-depth Technical Guide to 4-(4-chlorophenoxy)benzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-chlorophenoxy)benzenesulfonyl chloride is a versatile bifunctional molecule of significant interest in the fields of medicinal chemistry and materials science. Its structure, incorporating a diaryl ether linkage and a reactive sulfonyl chloride group, makes it a valuable intermediate for the synthesis of a diverse range of target compounds. This technical guide provides a comprehensive overview of the known chemical properties, a proposed synthetic pathway, and the potential biological relevance of this compound and its derivatives.
Chemical Properties
The fundamental chemical and physical properties of this compound are summarized below. For comparative purposes, the corresponding data for 4-chlorobenzenesulfonyl chloride are also provided.
Table 1: Physicochemical Properties
| Property | This compound | 4-chlorobenzenesulfonyl chloride (for comparison) |
| CAS Number | 191327-30-7[1][2] | 98-60-2[3] |
| Molecular Formula | C₁₂H₈Cl₂O₃S[1][4] | C₆H₄Cl₂O₂S[5] |
| Molecular Weight | 303.16 g/mol [1] | 211.07 g/mol |
| Appearance | Off-white solid[1] | White to light yellow crystals, powder, or flakes |
| Melting Point | Data not available | 50-52 °C |
| Boiling Point | Data not available | 141 °C at 15 mmHg |
| Solubility | Data not available | Very soluble in ether and benzene |
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not prominently described in the reviewed literature. However, a plausible synthetic route can be devised based on established methods for the preparation of diaryl ethers and the subsequent sulfonation and chlorination of aromatic rings.
A likely two-step synthesis would involve:
-
Ullmann Condensation: Formation of the diaryl ether, 4-chlorophenoxybenzene, from 4-chlorophenol and a suitable aryl halide (e.g., 1-bromo-4-nitrobenzene followed by reduction and diazotization, or a direct coupling with 4-bromobenzenesulfonate).
-
Chlorosulfonation: Introduction of the sulfonyl chloride group onto the phenoxy-substituted benzene ring using chlorosulfonic acid.
Proposed Experimental Protocol: Synthesis of 4-(Aryloxy)benzenesulfonyl Chlorides
The following is a generalized procedure for the chlorosulfonation of a diaryl ether, which is expected to be applicable for the synthesis of this compound.
Materials:
-
4-chlorophenoxybenzene
-
Chlorosulfonic acid
-
Dichloromethane (or other suitable inert solvent)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chlorophenoxybenzene in a minimal amount of dry dichloromethane.
-
Cool the flask in an ice-water bath to 0 °C.
-
Slowly add an excess of chlorosulfonic acid (typically 2-3 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C. The reaction is exothermic and will evolve hydrogen chloride gas, so it must be performed in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Reactivity and Applications
This compound is primarily utilized as a chemical intermediate.[1] The sulfonyl chloride functional group is a strong electrophile and readily undergoes nucleophilic substitution with a variety of nucleophiles, including amines, alcohols, and thiols, to form the corresponding sulfonamides, sulfonates, and thioesters. This reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1]
The diaryl ether moiety can confer desirable pharmacokinetic properties and can be involved in key binding interactions with biological targets. Derivatives of this compound are of interest as potential anti-inflammatory and antibacterial agents.[1]
Biological Activity and Signaling Pathways
While no specific signaling pathways involving this compound have been elucidated, its structural motifs are present in molecules with known biological activities. For instance, benzenesulfonamide derivatives are known to exhibit a wide range of pharmacological effects, including antibacterial, and anti-inflammatory properties.
One potential area of relevance for drug development professionals is the inhibition of matrix metalloproteinases (MMPs). A study on 4-phenoxybenzenesulfonyl pyrrolidine derivatives demonstrated their inhibitory activity against MMP-2 and MMP-9, which are implicated in cancer cell migration and invasion.[6] The 4-phenoxybenzenesulfonyl scaffold was a key component of these inhibitors.
The following diagram illustrates a generalized signaling pathway where a derivative of this compound could potentially act as an inhibitor of a signaling cascade relevant to cancer progression.
Spectroscopic Data
As previously mentioned, specific spectroscopic data for this compound is not available in the searched databases. For reference, the typical spectral characteristics of the related compound, 4-chlorobenzenesulfonyl chloride, are presented.
Table 2: Spectroscopic Data for 4-chlorobenzenesulfonyl chloride (for comparison)
| Technique | Key Features |
| ¹H NMR | Aromatic protons would appear as two doublets in the range of δ 7.5-8.0 ppm, characteristic of a 1,4-disubstituted benzene ring. |
| ¹³C NMR | Signals for the four distinct aromatic carbons would be observed, with the carbon attached to the sulfonyl group being the most downfield. |
| IR Spectroscopy | Strong characteristic absorptions for the S=O stretching of the sulfonyl chloride group would be expected around 1380 cm⁻¹ and 1180 cm⁻¹. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the chlorine atom from the sulfonyl chloride group and the sulfonyl chloride group itself. |
For this compound, the ¹H and ¹³C NMR spectra would be more complex due to the presence of two distinct aromatic rings. The ¹H NMR would be expected to show signals for eight aromatic protons, likely as a set of overlapping multiplets or distinct doublets depending on the specific chemical environment.
Safety and Handling
While a specific safety data sheet for this compound was not retrieved, compounds containing a sulfonyl chloride group should be handled with caution. They are generally moisture-sensitive and can react with water to produce corrosive hydrochloric acid and the corresponding sulfonic acid. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a valuable synthetic intermediate with potential applications in drug discovery and materials science. While a comprehensive experimental characterization is not yet publicly available, this guide provides a summary of its known properties and a framework for its synthesis and potential biological relevance based on related compounds. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 191327-30-7,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 4-(4-chlorophenoxy)benzene-1-sulfonyl chloride (C12H8Cl2O3S) [pubchemlite.lcsb.uni.lu]
- 5. Benzenesulfonyl chloride, 4-chloro- [webbook.nist.gov]
- 6. Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 4-(4-chlorophenoxy)benzenesulfonyl chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthetic pathway for 4-(4-chlorophenoxy)benzenesulfonyl chloride, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The synthesis is typically achieved through a two-step process: an Ullmann condensation to form the diaryl ether core, followed by chlorosulfonation to introduce the reactive sulfonyl chloride group. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.
Step 1: Synthesis of 4-(4-chlorophenoxy)benzene via Ullmann Condensation
The initial step involves the formation of a diaryl ether linkage through a copper-catalyzed nucleophilic aromatic substitution known as the Ullmann condensation. This reaction couples a phenol with an aryl halide. While various combinations of reactants are possible, a common approach involves the reaction of a p-halophenol with a benzene derivative.
Experimental Protocol: Ullmann Condensation
This protocol is a representative procedure for the synthesis of the diaryl ether intermediate.
Materials:
-
4-chlorophenol
-
1-bromo-4-nitrobenzene (as a representative aryl halide)
-
Potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
A mixture of 4-chlorophenol (1.0 equivalent), 1-bromo-4-nitrobenzene (1.0 equivalent), potassium carbonate (2.0 equivalents), and copper(I) iodide (0.1 equivalents) in N,N-dimethylformamide is heated.
-
The reaction is typically conducted at elevated temperatures, often in excess of 150°C, for several hours.
-
Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into water.
-
The aqueous mixture is extracted with an organic solvent, such as ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude 4-(4-chlorophenoxy)nitrobenzene is then purified, typically by column chromatography or recrystallization.
Note: The nitro group would subsequently need to be reduced to an amine and then converted to the sulfonic acid or directly to the sulfonyl chloride via a Sandmeyer-type reaction, adding complexity. A more direct, though often less reactive, approach would be to use an aryl halide already bearing a sulfonic acid or a protected equivalent.
Step 2: Chlorosulfonation of 4-(4-chlorophenoxy)benzene
The second and final key step is the electrophilic aromatic substitution reaction to install the sulfonyl chloride group onto the diaryl ether. This is most commonly achieved using chlorosulfonic acid.
Experimental Protocol: Chlorosulfonation
The following is a general procedure for the chlorosulfonation of an aromatic compound.
Materials:
-
4-(4-chlorophenoxy)benzene
-
Chlorosulfonic acid (ClSO₃H)
-
Crushed ice
Procedure:
-
In a flask equipped with a dropping funnel and a magnetic stirrer, and cooled in an ice bath, 4-(4-chlorophenoxy)benzene is slowly added to an excess of chlorosulfonic acid (typically 3-5 equivalents).
-
The temperature of the reaction mixture is maintained at 0-5°C during the addition to control the exothermic reaction.
-
After the addition is complete, the mixture is stirred at a low temperature for a specified period, often for 1 to 2 hours, to ensure complete reaction.
-
The reaction mixture is then carefully poured onto a large volume of crushed ice with vigorous stirring to quench the excess chlorosulfonic acid and precipitate the product.
-
The solid this compound is collected by vacuum filtration.
-
The collected solid is washed with cold water until the filtrate is neutral.
-
The product is then dried under vacuum. If necessary, it can be further purified by recrystallization.
Quantitative Data Summary
The following table summarizes representative quantitative data for the key steps in the synthesis of this compound. Actual values may vary depending on the specific reaction conditions and scale.
| Parameter | Ullmann Condensation (Representative) | Chlorosulfonation (Representative) |
| Reactant Ratio | 1:1 (Phenol:Aryl Halide) | 1:3-5 (Substrate:Chlorosulfonic Acid) |
| Catalyst Loading | 5-10 mol% CuI | N/A |
| Base | 2.0 eq. K₂CO₃ | N/A |
| Solvent | DMF, NMP, or similar polar aprotic | Chlorosulfonic acid (as reagent and solvent) |
| Temperature | 140-210°C | 0-5°C |
| Reaction Time | 12-24 hours | 1-3 hours |
| Typical Yield | 60-85% | 75-90% |
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
In-Depth Technical Guide: 4-(4-chlorophenoxy)benzenesulfonyl chloride (CAS No. 191327-30-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 4-(4-chlorophenoxy)benzenesulfonyl chloride, a key intermediate in the development of novel therapeutic agents and other advanced materials.
Core Properties and Data
This compound is an off-white solid recognized for its utility as a reactive building block in organic synthesis.[1] Its chemical structure features a sulfonyl chloride group attached to a diphenyl ether backbone, rendering it a versatile reagent for introducing the 4-(4-chlorophenoxy)phenylsulfonyl moiety into various molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 191327-30-7 | |
| Molecular Formula | C₁₂H₈Cl₂O₃S | [2] |
| Molecular Weight | 303.16 g/mol | [2] |
| Appearance | Off-white solid | [1] |
| Storage Conditions | Store at 0-8°C | [2] |
Synthesis and Reactivity
The synthesis of this compound typically involves the chlorosulfonation of 4-chlorophenoxydiphenyl ether. While a detailed, peer-reviewed experimental protocol for this specific compound is not widely published, a general procedure for the synthesis of arylsulfonyl chlorides can be adapted.
General Experimental Protocol: Synthesis of Arylsulfonyl Chlorides
This protocol describes a general method for the synthesis of arylsulfonyl chlorides, which can be modified for the specific synthesis of this compound.
Materials:
-
Starting aryl ether (e.g., 4-chlorophenoxydiphenyl ether)
-
Chlorosulfonic acid
-
Thionyl chloride
-
Anhydrous solvent (e.g., dichloromethane, chloroform)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a stirrer, cool the starting aryl ether in an anhydrous solvent.
-
Slowly add chlorosulfonic acid dropwise to the cooled solution while maintaining a low temperature (typically 0-5°C).
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Optionally, add thionyl chloride to the reaction mixture and heat to reflux to convert any sulfonic acid byproduct to the desired sulfonyl chloride.
-
Carefully pour the reaction mixture over crushed ice to quench the excess chlorosulfonic acid.
-
Extract the aqueous mixture with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonyl chloride.
-
The crude product can be purified by recrystallization or column chromatography.
Reactivity Profile
The key to the utility of this compound lies in the high reactivity of the sulfonyl chloride group. This functional group is a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides.[3] This reactivity is the basis of the Hinsberg test for distinguishing between primary, secondary, and tertiary amines.[3][4]
Figure 1: General Reaction Scheme
Caption: Reaction of this compound with a primary amine.
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of anti-inflammatory and anticancer agents.[1][2]
Matrix Metalloproteinase-9 (MMP-9) Inhibition
A significant application of this compound is in the synthesis of inhibitors of matrix metalloproteinase-9 (MMP-9). MMP-9 is a zinc-dependent endopeptidase that plays a critical role in the degradation of the extracellular matrix.[5] Dysregulated MMP-9 activity is implicated in a variety of pathological processes, including tumor invasion, metastasis, and inflammation.[5][6] Therefore, the development of MMP-9 inhibitors is a promising therapeutic strategy for various diseases.
Derivatives of this compound have been investigated as potential MMP-9 inhibitors. The general mechanism of action for many small molecule MMP inhibitors involves the chelation of the catalytic zinc ion in the active site of the enzyme, rendering it inactive.[7]
Figure 2: MMP-9 Activation and Inhibition Signaling Pathway
Caption: Simplified signaling pathway of MMP-9 activation and its inhibition.
Experimental Protocol: MMP-9 Inhibition Assay (Fluorometric)
This protocol outlines a general method for screening potential MMP-9 inhibitors using a fluorogenic substrate.
Materials:
-
Recombinant human MMP-9 (active form)
-
MMP-9 inhibitor screening kit (containing assay buffer, fluorogenic substrate, and a known inhibitor for positive control)
-
Test compounds (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well microplate (black, flat-bottom)
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare reagents according to the manufacturer's instructions. This typically involves diluting the assay buffer, reconstituting the enzyme and substrate, and preparing a stock solution of the known inhibitor.
-
Compound Dilution: Prepare serial dilutions of the test compounds and the known inhibitor in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to designated wells:
-
Blank: Assay buffer only.
-
Enzyme Control: Assay buffer + MMP-9 enzyme.
-
Inhibitor Control: Assay buffer + MMP-9 enzyme + known inhibitor.
-
Test Compound: Assay buffer + MMP-9 enzyme + test compound at various concentrations.
-
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Add the fluorogenic MMP-9 substrate to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.
-
Data Analysis: Calculate the rate of substrate cleavage for each well. Determine the percent inhibition for each concentration of the test compound and the IC₅₀ value.
Figure 3: Experimental Workflow for MMP-9 Inhibition Assay
Caption: Workflow for a typical MMP-9 fluorometric inhibition assay.
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis with significant potential in drug discovery and materials science. Its ability to readily form sulfonamides makes it a key component in the development of targeted therapeutics, particularly MMP-9 inhibitors. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this chemical scaffold.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. Regulation of MMP-9 gene expression for the development of novel molecular targets against cancer and inflammatory diseases. (2004) | Yves St-Pierre | 77 Citations [scispace.com]
- 7. What are MMP9 inhibitors and how do they work? [synapse.patsnap.com]
An In-depth Technical Guide to the Electrophilicity of 4-(4-chlorophenoxy)benzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-chlorophenoxy)benzenesulfonyl chloride is a versatile bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a sulfonyl chloride moiety, renders it a potent electrophile, making it an essential building block for the synthesis of a diverse range of sulfonamides and sulfonate esters. This guide provides a comprehensive overview of the electrophilic nature of this compound, including its physicochemical properties, reactivity, synthesis, and key experimental protocols.
The strategic placement of the 4-chlorophenoxy group on the benzenesulfonyl chloride backbone modulates the reactivity of the sulfonyl chloride group, influencing its susceptibility to nucleophilic attack. This modulation is critical in the design of novel therapeutic agents and functional materials. The compound serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting bacterial infections or cancer.[1] Its ability to introduce sulfonyl groups enhances the biological activity of drug candidates.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 191327-30-7 | [1] |
| Molecular Formula | C₁₂H₈Cl₂O₃S | [1] |
| Molecular Weight | 303.16 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Purity | ≥ 90% (HPLC) | [1] |
| Storage | Store at 0-8°C | [1] |
Electrophilicity and Reactivity
The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This sulfur atom is electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Consequently, it is highly susceptible to attack by a wide range of nucleophiles.
The general reaction mechanism involves the nucleophilic attack on the sulfur atom, leading to the displacement of the chloride ion, which is a good leaving group. This process is the foundation for the synthesis of sulfonamides and sulfonate esters.
Caption: General reaction mechanism of this compound with a nucleophile.
Quantitative Analysis of Electrophilicity: The Hammett Equation
log(k/k₀) = σρ
Where:
-
k is the rate constant for the reaction with the substituted compound.
-
k₀ is the rate constant for the reaction with the unsubstituted parent compound (benzenesulfonyl chloride).
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.
The substituent in this case is the 4-(4-chlorophenoxy) group. The Hammett substituent constant (σ) for this group will be influenced by both the ether linkage and the chloro-substituent on the distal phenyl ring. We can estimate the electronic effect of the 4-chlorophenoxy group by considering the individual contributions of the phenoxy and chloro groups.
Table 2: Estimated Hammett Substituent Constants
| Substituent | σₚ | σₘ |
| -OPh | -0.32 | 0.11 |
| -Cl | 0.23 | 0.37 |
The 4-chlorophenoxy group as a whole is expected to be electron-withdrawing due to the influence of the chloro group, though this is tempered by the electron-donating resonance effect of the ether oxygen. This net electron-withdrawing character will increase the electrophilicity of the sulfonyl sulfur compared to an unsubstituted phenoxy group, leading to a faster reaction with nucleophiles. A positive ρ value for the reaction indicates that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the transition state. For the alkaline hydrolysis of substituted benzenesulfonyl chlorides, a ρ value of +1.564 has been reported.[2]
Synthesis of this compound
A plausible synthetic route to this compound involves the chlorosulfonation of 4-chlorodiphenyl ether. This method is analogous to the synthesis of other arylsulfonyl chlorides.
Caption: Synthetic scheme for this compound.
Experimental Protocol: Synthesis
This protocol is a representative procedure based on general methods for the synthesis of arylsulfonyl chlorides.
Materials:
-
4-Chlorodiphenyl ether
-
Chlorosulfonic acid
-
Thionyl chloride
-
Dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a fume hood, cool a flask containing chlorosulfonic acid (3-5 equivalents) to 0°C in an ice bath.
-
Slowly add 4-chlorodiphenyl ether (1 equivalent) to the cooled chlorosulfonic acid with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Optionally, add thionyl chloride (1.5 equivalents) and heat the mixture to 70°C for 1-2 hours to ensure complete conversion to the sulfonyl chloride.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography.
Key Experimental Protocols
The primary utility of this compound is in the synthesis of sulfonamides and sulfonate esters. Below are detailed, representative protocols for these transformations.
Caption: Experimental workflow for sulfonylation reactions.
Protocol: Synthesis of a Sulfonamide
This protocol describes the general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine
-
Pyridine or triethylamine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the amine (1.0 equivalent) in anhydrous DCM in a dry flask under an inert atmosphere.
-
Add a suitable base such as pyridine or triethylamine (1.1-1.5 equivalents).[3]
-
Cool the mixture to 0°C in an ice bath.[3]
-
In a separate flask, dissolve this compound (1.0-1.05 equivalents) in a minimal amount of anhydrous DCM.[3]
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0°C over 15-30 minutes.[3]
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.[3]
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude sulfonamide by recrystallization or column chromatography.
Protocol: Synthesis of a Sulfonate Ester
This protocol outlines the general procedure for the esterification of an alcohol with this compound.
Materials:
-
This compound
-
Alcohol
-
Triethylamine or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the alcohol (1.0 equivalent) in anhydrous DCM in a dry flask under an inert atmosphere.
-
Add triethylamine or pyridine (1.2 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirred alcohol solution at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude sulfonate ester by column chromatography.
Application in Drug Development: A Hypothetical Scenario
While this compound is primarily a synthetic intermediate, its electrophilic nature makes it a candidate for development as a covalent inhibitor in drug discovery. For instance, it could be explored as a warhead to target the active site of a protein kinase, a class of enzymes often implicated in cancer and inflammatory diseases.
In a hypothetical scenario, this compound could be designed to target a non-catalytic cysteine residue near the ATP-binding pocket of a specific kinase. The sulfonyl chloride would act as an irreversible covalent inhibitor by reacting with the thiol group of the cysteine residue, forming a stable sulfonamide linkage. This covalent modification would permanently block the kinase's activity, leading to a sustained therapeutic effect.
Caption: Hypothetical inhibition of a kinase signaling pathway.
This approach highlights the potential for leveraging the electrophilicity of sulfonyl chlorides in the rational design of targeted covalent therapeutics. Further optimization of the core structure would be necessary to enhance selectivity and drug-like properties.
References
molecular weight and formula of 4-(4-chlorophenoxy)benzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-chlorophenoxy)benzenesulfonyl chloride is a key bifunctional organic compound of significant interest in medicinal chemistry and agrochemical synthesis. Its structure, featuring a diaryl ether linkage and a reactive sulfonyl chloride group, makes it a valuable building block for the introduction of the 4-(4-chlorophenoxy)phenylsulfonyl moiety into a diverse range of molecular scaffolds. This moiety is often incorporated into drug candidates to modulate their physicochemical and biological properties, such as lipophilicity, metabolic stability, and target-binding affinity. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility in research and development.
Core Data Presentation
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈Cl₂O₃S | [1] |
| Molecular Weight | 303.16 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| CAS Number | 191327-30-7 | [1] |
| Purity | ≥ 90% (HPLC) | [1] |
| Storage Conditions | 0-8°C | [1] |
Synthesis and Reactivity
This compound is primarily synthesized through the chlorosulfonation of 4-chlorophenoxybenzene. The electrophilic substitution reaction introduces a sulfonyl chloride group onto the benzene ring, yielding the desired product. The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it highly susceptible to nucleophilic attack, particularly by amines, alcohols, and phenols, leading to the formation of sulfonamides, sulfonates, and sulfonic acid esters, respectively. This reactivity is the cornerstone of its utility as a synthetic intermediate.
Experimental Protocols
Synthesis of this compound
This protocol is a generalized procedure based on established methods for the synthesis of analogous diaryl ether sulfonyl chlorides.
Materials:
-
4-chlorophenoxybenzene
-
Chlorosulfonic acid
-
Thionyl chloride
-
Dichloromethane (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chlorophenoxybenzene (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise to the stirred solution, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
To the reaction mixture, add thionyl chloride (1.5 eq) and heat to reflux for 1-2 hours to convert any sulfonic acid byproduct to the sulfonyl chloride.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Synthesis of N-substituted-4-(4-chlorophenoxy)benzenesulfonamide
This protocol describes a general method for the synthesis of sulfonamides from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (1.0-1.2 eq)
-
Pyridine or triethylamine (1.5 eq)
-
Dichloromethane (anhydrous)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0-1.2 eq) in anhydrous dichloromethane.
-
Add pyridine or triethylamine (1.5 eq) to the solution.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the stirred amine solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude sulfonamide can be purified by column chromatography or recrystallization.
Visualization of Workflows
Caption: Logical workflow for the synthesis of this compound.
Caption: General reaction pathway for the synthesis of sulfonamides.
Applications in Drug Development and Research
This compound is a versatile reagent in drug discovery and development, primarily for the synthesis of novel sulfonamide derivatives. The resulting sulfonamides have been investigated for a wide range of therapeutic applications, including as antibacterial, anti-inflammatory, and anticancer agents. The 4-(4-chlorophenoxy)phenylsulfonyl moiety can influence the biological activity of a molecule by participating in key binding interactions with target proteins or by altering the overall pharmacokinetic profile of the compound. Its use extends to the development of agrochemicals, such as herbicides and pesticides, where the introduction of this structural motif can enhance potency and selectivity.[1] Furthermore, in materials science, this compound is utilized to modify polymer properties, leading to materials with improved characteristics.[1]
References
mechanism of chlorosulfonation for 4-chlorophenoxybenzene
An In-depth Technical Guide to the Chlorosulfonation of 4-Chlorophenoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the chlorosulfonation of 4-chlorophenoxybenzene, a critical reaction for the synthesis of key intermediates in the pharmaceutical and agrochemical industries.[1] The resulting product, 4-(4-chlorophenoxy)benzenesulfonyl chloride, serves as a versatile building block for creating more complex organic structures.[1] This guide details the underlying electrophilic aromatic substitution mechanism, directing group effects, a representative experimental protocol, and a summary of the product's properties.
Core Mechanism: Electrophilic Aromatic Substitution
The chlorosulfonation of an aromatic compound is a classic example of an electrophilic aromatic substitution (EAS) reaction.[2][3] In this process, an electrophile replaces a hydrogen atom on the aromatic ring. The reaction with chlorosulfonic acid (HSO₃Cl) introduces a sulfonyl chloride (-SO₂Cl) group onto the benzene ring.
Directing Effects of Substituents
The regioselectivity of the reaction on 4-chlorophenoxybenzene is dictated by the electronic properties of its two substituents: the chloro group (-Cl) and the phenoxy group (-OC₆H₅).
-
Phenoxy Group (-OC₆H₅): The oxygen atom of the phenoxy group is an electron-donating group (EDG) through resonance (+M effect), while being weakly electron-withdrawing inductively (-I effect). The strong resonance effect dominates, activating the ring it is attached to, making it more nucleophilic and thus more reactive towards electrophiles.[4] This activating effect directs incoming electrophiles to the ortho and para positions.
-
Chloro Group (-Cl): Halogens are a unique class of substituents. They are electron-withdrawing via the inductive effect (-I) but electron-donating through resonance (+M).[4] Overall, the inductive effect is stronger, making the chloro-substituted ring deactivated compared to unsubstituted benzene. Like the phenoxy group, it is also an ortho, para director.
Due to the powerful activating nature of the phenoxy group, the electrophilic attack will overwhelmingly occur on the ring bearing the phenoxy substituent. The chloro-substituted ring remains largely unreactive under typical conditions. As the para position on the activated ring is already occupied by the chloro group of the other ring, substitution is directed to the ortho positions. However, due to significant steric hindrance from the bulky phenoxy group, the substitution occurs almost exclusively at the para position relative to the ether linkage.
Step-by-Step Mechanism
The reaction proceeds through a well-established multi-step pathway common to electrophilic aromatic substitutions.
Step 1: Generation of the Electrophile Chlorosulfonic acid self-ionizes or reacts with another molecule to generate a potent electrophile, the chlorosulfonium ion (⁺SO₂Cl). This is the key electron-deficient species that will be attacked by the aromatic ring.
Step 2: Nucleophilic Attack and Formation of the Sigma Complex The π-electron system of the activated benzene ring of 4-chlorophenoxybenzene attacks the electrophilic sulfur atom of the chlorosulfonium ion. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
Step 3: Deprotonation and Restoration of Aromaticity A weak base, such as a chloride ion or another molecule of chlorosulfonic acid, abstracts a proton from the sp³-hybridized carbon of the sigma complex. This final step restores the aromaticity of the ring, yielding the final product, this compound.
The overall reaction is as follows:
Caption: Overall reaction scheme for the chlorosulfonation of 4-chlorophenoxybenzene.
A detailed visualization of the mechanistic pathway is provided below.
Caption: Logical workflow of the chlorosulfonation mechanism.
Experimental Protocol
The following is a representative protocol for the synthesis of this compound, adapted from procedures for similar aromatic compounds.[5][6]
Disclaimer: This protocol is for informational purposes only and should be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions. Chlorosulfonic acid is highly corrosive and reacts violently with water.
Materials and Equipment:
-
4-Chlorophenoxybenzene
-
Chlorosulfonic acid (freshly distilled)
-
Thionyl chloride (optional, to drive equilibrium)[2]
-
Dry dichloromethane (DCM) or other inert solvent
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Reflux condenser with a gas outlet to a scrubber (for HCl gas)
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Setup: A clean, dry round-bottom flask is charged with 4-chlorophenoxybenzene (1.0 eq) and dissolved in a minimal amount of dry DCM. The flask is equipped with a magnetic stirrer and a dropping funnel and placed in an ice-water bath to maintain a temperature of 0-5 °C.
-
Reagent Addition: Chlorosulfonic acid (2.0-3.0 eq) is added dropwise to the stirred solution via the dropping funnel over a period of 1-2 hours. The temperature must be carefully controlled to prevent side reactions. Vigorous evolution of HCl gas will be observed.
-
Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 4-6 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
-
Workup: The reaction mixture is then carefully poured, with stirring, onto a large volume of crushed ice. This step quenches the excess chlorosulfonic acid and precipitates the crude sulfonyl chloride product.
-
Extraction: The aqueous mixture is transferred to a separatory funnel, and the organic product is extracted with dichloromethane (3 x volume).
-
Washing: The combined organic layers are washed sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the pure this compound.
Caption: A typical experimental workflow for laboratory synthesis.
Data Presentation
Quantitative data for the specific chlorosulfonation of 4-chlorophenoxybenzene is not extensively published. However, the properties of the final product are well-documented.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 191327-30-7 | [1][7] |
| Molecular Formula | C₁₂H₈Cl₂O₃S | [1] |
| Molecular Weight | 303.16 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Purity (Typical) | ≥ 90% (HPLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. prepchem.com [prepchem.com]
- 6. rsc.org [rsc.org]
- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide on the Solubility of 4-(4-Chlorophenoxy)benzenesulfonyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 4-(4-chlorophenoxy)benzenesulfonyl chloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development. This document outlines the predicted solubility profile of the compound, provides detailed experimental protocols for its determination, and presents a logical workflow for these procedures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below:
| Property | Value |
| Molecular Formula | C₁₂H₈Cl₂O₃S[1][2] |
| Molecular Weight | 303.16 g/mol [1] |
| Appearance | Off-white solid[1] |
| CAS Number | 191327-30-7[1] |
| Purity | ≥ 90% (HPLC)[1] |
| Storage Conditions | Store at 0-8°C[1] |
Solubility Profile
Sulfonyl chlorides generally exhibit good solubility in a range of aprotic organic solvents.[4] The polarity of the solvent plays a significant role in their solubility.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Aprotic Polar Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl acetate, Acetone | Soluble | The polar sulfonyl chloride group and the ether linkage can interact favorably with these solvents. |
| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | The aromatic rings in the compound promote solubility in aromatic solvents. PubChem notes that the related 4-chlorobenzenesulfonyl chloride is very soluble in benzene.[5] |
| Halogenated Solvents | Chloroform, 1,2-Dichloroethane | Soluble | Similar to DCM, these solvents are effective for many organic compounds. Benzenesulfonyl chloride is known to be soluble in chloroform.[4] |
| Ethers | Diethyl ether | Soluble | 4-Chlorobenzenesulfonyl chloride is reported to be very soluble in ether.[5] |
| Protic Solvents | Alcohols (e.g., Methanol, Ethanol), Water | Reactive/Insoluble | Sulfonyl chlorides are known to react with protic solvents like alcohols and water, leading to solvolysis (e.g., hydrolysis to the corresponding sulfonic acid).[3][5] Therefore, these are generally unsuitable as solvents for storage or reactions where the sulfonyl chloride moiety is to be preserved. The low solubility of sulfonyl chlorides in water protects them from rapid hydrolysis, allowing them to precipitate from aqueous reaction mixtures.[6][7] |
| Non-polar Solvents | Hexanes, Cyclohexane | Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in non-polar aliphatic hydrocarbons. |
Experimental Protocols for Solubility Determination
For solvents where quantitative data is unavailable, the following established methods can be employed to determine the solubility of this compound.
This method provides a quick assessment of whether the compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.
Procedure:
-
Add approximately 10-20 mg of this compound to a dry glass vial.
-
Add 1 mL of the selected anhydrous solvent to the vial.
-
Vigorously agitate the mixture using a vortex mixer or by stirring for 1-2 minutes at a controlled ambient temperature.
-
Visually inspect the solution against a contrasting background.
-
Soluble: The solid completely dissolves, yielding a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record the observations for each solvent tested.
The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[3]
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific anhydrous organic solvent. The excess solid is necessary to ensure that a saturated solution is achieved.
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated syringe.
-
Filter the withdrawn aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
-
Transfer the filtered, saturated solution to a pre-weighed container.
-
Evaporate the solvent from the container under a stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the compound.
-
Once the solvent is completely removed, re-weigh the container with the solid residue.
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.
-
Express the solubility in the desired units, such as mg/mL or g/100 mL, by dividing the mass of the dissolved solid by the volume of the solvent aliquot taken.
Workflow for Experimental Solubility Determination
The following diagram illustrates a logical workflow for the experimental determination of the solubility of this compound.
Caption: Workflow for the Experimental Determination of Solubility.
Conclusion
While specific quantitative solubility data for this compound is not widely published, its solubility profile can be inferred from the behavior of similar sulfonyl chlorides. It is predicted to be soluble in aprotic polar, aromatic, and halogenated organic solvents, while being reactive with protic solvents and poorly soluble in non-polar hydrocarbons. For precise quantitative data, the detailed experimental protocols provided in this guide, such as the shake-flask method, should be employed. The resulting data will be invaluable for the efficient design of synthetic routes, purification strategies, and formulation studies involving this important chemical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. PubChemLite - 4-(4-chlorophenoxy)benzene-1-sulfonyl chloride (C12H8Cl2O3S) [pubchemlite.lcsb.uni.lu]
- 3. benchchem.com [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Navigating the Stability and Storage of 4-(4-chlorophenoxy)benzenesulfonyl chloride: A Technical Guide
For researchers, scientists, and professionals in drug development, the integrity of chemical reagents is paramount. This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(4-chlorophenoxy)benzenesulfonyl chloride, a key building block in the synthesis of pharmaceuticals and agrochemicals. Adherence to these guidelines is crucial for ensuring the compound's purity, reactivity, and, ultimately, the success of synthetic endeavors.
Summary of Storage and Stability
Proper handling and storage are critical for maintaining the chemical integrity of this compound. The compound is sensitive to environmental factors, particularly moisture, which can lead to degradation and compromise its utility in synthetic applications.
Key Stability and Hazard Information
| Parameter | Information | Source |
| Chemical Stability | The product is chemically stable under standard ambient conditions (room temperature). It is, however, water-reactive. | [1] |
| Reactivity | Reacts with water, potentially liberating toxic gas.[1] Forms explosive mixtures with air on intense heating. | [1] |
| Conditions to Avoid | Exposure to moist air or water, excess heat, and dust formation.[1] Direct sunlight and overheating should also be avoided.[2] | [1][2] |
| Incompatible Materials | Strong oxidizing agents.[1] | [1] |
| Hazardous Decomposition Products | Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides, and hydrogen chloride gas.[1] | [1] |
| Primary Hazards | Harmful if swallowed.[3] Causes severe skin burns and eye damage.[4] Harmful to aquatic life. | [4] |
Recommended Storage Conditions
| Condition | Recommendation | Source |
| Temperature | Store in a cool place.[4] Recommended storage temperature is often indicated on the product label. Some suppliers recommend storage at 2°C - 8°C.[5][6] | [5][4][6] |
| Atmosphere | Store in a dry, well-ventilated place.[4] Some sources recommend keeping the compound under an inert gas atmosphere.[3] | [1][3][4] |
| Container | Keep containers tightly closed.[1][2][3][4] Store in suitable, closed containers for disposal of any spilled material.[4] | [1][2][3][4] |
| Storage Area | Store in a corrosives area.[1] Store locked up.[1][3][7] | [3][7] |
Experimental Protocols
Detailed, publicly available experimental protocols for the stability testing of this compound are limited. However, a general workflow for assessing the stability of a moisture-sensitive compound like this would typically involve the following steps.
General Stability Assessment Workflow
References
Predicted NMR Spectra for 4-(4-chlorophenoxy)benzenesulfonyl Chloride: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR) spectra for the compound 4-(4-chlorophenoxy)benzenesulfonyl chloride. Designed for researchers, scientists, and professionals in drug development, this document details the predicted ¹H and ¹³C NMR chemical shifts, outlines the methodologies for spectral prediction, and presents a logical visualization of the molecule's structural components in relation to its predicted spectral data.
Predicted Spectroscopic Data
The predicted ¹H and ¹³C NMR spectral data for this compound are summarized below. These values were generated using computational NMR prediction tools that employ established algorithms to estimate chemical shifts based on the molecule's structure.
Predicted ¹H NMR Data
The predicted ¹H NMR chemical shifts are presented in Table 1. The aromatic protons of the two benzene rings are expected to appear as distinct doublets due to their coupling with adjacent protons.
| Atom | Predicted Chemical Shift (ppm) |
| H-2', H-6' | 7.99 |
| H-3', H-5' | 7.20 |
| H-2, H-6 | 7.47 |
| H-3, H-5 | 7.14 |
Table 1: Predicted ¹H NMR chemical shifts for this compound.
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts are detailed in Table 2. The carbon atoms are numbered for clarity, with C1' being the carbon attached to the sulfonyl chloride group and C1 being the carbon attached to the oxygen of the phenoxy group.
| Atom | Predicted Chemical Shift (ppm) |
| C-1' | 143.2 |
| C-2', C-6' | 129.8 |
| C-3', C-5' | 121.2 |
| C-4' | 161.5 |
| C-1 | 153.8 |
| C-2, C-6 | 121.2 |
| C-3, C-5 | 130.5 |
| C-4 | 132.8 |
Table 2: Predicted ¹³C NMR chemical shifts for this compound.
Experimental Protocols: NMR Spectra Prediction
The prediction of NMR spectra for novel or uncharacterized compounds is a powerful computational tool that leverages extensive databases of experimental data and sophisticated algorithms. The predicted data presented in this guide are typically generated using a combination of methods, including:
-
HOSE (Hierarchical Organisation of Spherical Environments) Codes: This method is a fragment-based approach where the chemical environment of a specific atom is encoded in concentric spheres of increasing radius.[1] The algorithm then searches a database for similar fragments with known experimental chemical shifts to predict the shift for the atom .[1]
-
Neural Networks and Machine Learning: Modern NMR prediction software often incorporates machine learning algorithms, particularly neural networks.[2] These models are trained on vast datasets of known structures and their corresponding experimental NMR spectra.[3][4] By learning the complex relationships between molecular structure and spectral properties, these networks can predict chemical shifts for new molecules with high accuracy.[3][4][5]
-
Density Functional Theory (DFT) Calculations: For a more fundamental approach, DFT can be used to calculate the magnetic shielding tensors of nuclei within a molecule. These shielding tensors are then converted into chemical shifts. This method, while computationally intensive, can provide highly accurate predictions, especially when considering conformational flexibility and solvent effects.
The specific values presented in this document were obtained using publicly available online prediction tools that likely employ a combination of HOSE code and machine learning methodologies.[6][7]
Visualization of Molecular Structure and Predicted Spectra
The following diagram illustrates the logical relationship between the distinct chemical environments within the this compound molecule and their corresponding predicted NMR signals.
References
An In-depth Technical Guide to the Key Reactive Sites of 4-(4-chlorophenoxy)benzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the key reactive sites of 4-(4-chlorophenoxy)benzenesulfonyl chloride, a versatile building block in medicinal chemistry and materials science. This document outlines the principal reactive centers, their susceptibility to various chemical transformations, and the underlying electronic and steric factors governing their reactivity. Detailed experimental protocols and quantitative data are provided to facilitate its application in research and development.
Core Reactive Site: The Sulfonyl Chloride Group
The paramount reactive center in this compound is the sulfonyl chloride (-SO₂Cl) moiety. The sulfur atom in this group is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This pronounced electrophilicity makes the sulfonyl chloride group an excellent electrophile for nucleophilic substitution reactions.
Nucleophilic Substitution Reactions
The sulfonyl chloride group readily reacts with a wide range of nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and sulfonic acids. These reactions typically proceed via a nucleophilic addition-elimination mechanism.
1.1.1. Reaction with Amines (Sulfonamide Formation)
Primary and secondary amines react readily with this compound to form the corresponding N-substituted sulfonamides. This reaction is of significant importance in the synthesis of various pharmaceutical agents. The general reaction is as follows:
Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-4-(4-chlorophenoxy)benzenesulfonamide
This protocol provides a representative procedure for the synthesis of an N-aryl sulfonamide.
Materials:
-
This compound
-
4-methoxyaniline (p-anisidine)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.
-
Add pyridine (1.2 eq) to the solution and stir at room temperature.
-
Slowly add a solution of 4-methoxyaniline (1.1 eq) in dichloromethane to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain N-(4-methoxyphenyl)-4-(4-chlorophenoxy)benzenesulfonamide.
1.1.2. Reaction with Alcohols (Sulfonate Ester Formation)
In the presence of a base, alcohols react with this compound to yield sulfonate esters. Pyridine is commonly used as a catalyst and to neutralize the HCl byproduct.
Experimental Protocol: Synthesis of Methyl 4-(4-chlorophenoxy)benzenesulfonate
This protocol outlines the synthesis of a sulfonate ester.
Materials:
-
This compound
-
Methanol
-
Pyridine
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in diethyl ether.
-
Add pyridine (1.2 eq) to the solution.
-
Cool the mixture in an ice bath and add methanol (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude sulfonate ester.
-
Purify the product by recrystallization or column chromatography.
1.1.3. Hydrolysis
This compound is susceptible to hydrolysis, reacting with water to form the corresponding 4-(4-chlorophenoxy)benzenesulfonic acid. This reaction is generally slow in neutral water but is accelerated by the presence of acids or bases.[1][2] Due to this reactivity, reactions involving this compound are typically carried out under anhydrous conditions.
Quantitative Reactivity Data
| Substituent (X) in X-C₆H₄-SO₂Cl | Hydrolysis Rate Constant (k_obs x 10⁵ s⁻¹) at 25°C in water |
| 4-OCH₃ | 2.5 |
| 4-CH₃ | 4.0 |
| H | 6.3 |
| 4-Cl | 10.0 |
| 4-NO₂ | 50.0 |
Data extrapolated from studies on substituted benzenesulfonyl chlorides.
This data illustrates that electron-withdrawing groups (like -Cl and -NO₂) increase the rate of hydrolysis by further polarizing the S-Cl bond and stabilizing the transition state. Conversely, electron-donating groups (like -OCH₃ and -CH₃) decrease the reaction rate.
Secondary Reactive Sites: The Aromatic Rings
The two aromatic rings in this compound represent secondary reactive sites, primarily susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of these reactions is governed by the electronic effects of the existing substituents.
Directing Effects of Substituents
-
4-Chlorophenoxy Group: The phenoxy group (-OAr) is an activating group and an ortho, para-director.[3][4][5][6] The oxygen atom can donate its lone pair of electrons into the benzene ring through resonance, increasing the electron density at the ortho and para positions. This makes the ring more susceptible to attack by electrophiles at these positions. The chlorine atom on this ring is a deactivating group but is also an ortho, para-director.
-
Benzenesulfonyl Chloride Group: The sulfonyl chloride group (-SO₂Cl) is a strong electron-withdrawing group and, consequently, a deactivating group and a meta-director. It deactivates the benzene ring to which it is attached towards electrophilic attack.
Predicted Regioselectivity of Electrophilic Aromatic Substitution
Based on the directing effects of the substituents, the predicted sites of electrophilic attack are as follows:
-
Ring A (the ring bearing the -SO₂Cl group): This ring is strongly deactivated by the -SO₂Cl group. Electrophilic substitution on this ring is expected to be slow and to occur at the positions meta to the sulfonyl chloride group (positions 3 and 5).
-
Ring B (the 4-chlorophenyl ring): This ring is activated by the ether oxygen. Electrophilic substitution is predicted to occur preferentially on this ring, at the positions ortho to the phenoxy group (positions 2' and 6'). The para position (4') is already substituted with a chlorine atom.
The interplay of these directing effects dictates that electrophilic substitution will overwhelmingly favor the activated 4-chlorophenoxy ring at the positions ortho to the ether linkage.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the reactivity of this compound.
Caption: Reaction mechanism for sulfonamide synthesis.
Caption: Workflow for N-aryl sulfonamide synthesis.
Caption: Predicted regioselectivity for EAS reactions.
Conclusion
This compound possesses two main types of reactive sites. The primary and most significant reactive site is the highly electrophilic sulfonyl chloride group, which readily undergoes nucleophilic substitution with a variety of nucleophiles to form sulfonamides and sulfonate esters. The secondary reactive sites are the two aromatic rings, with the 4-chlorophenoxy ring being activated towards electrophilic aromatic substitution at the ortho positions relative to the ether linkage. A thorough understanding of these reactive sites and their relative reactivities is crucial for the effective utilization of this compound in the synthesis of complex organic molecules for pharmaceutical and material science applications.
References
- 1. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
An In-depth Technical Guide to 4-(4-Chlorophenoxy)benzenesulfonyl Chloride: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and history of 4-(4-chlorophenoxy)benzenesulfonyl chloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. While a definitive seminal publication marking its initial discovery remains elusive in readily available literature, its importance has grown significantly in modern organic synthesis. This document outlines the plausible synthetic routes for its preparation, supported by established chemical principles, and details its known physical and chemical properties. The guide also presents detailed experimental protocols for analogous reactions, providing a foundational understanding for its synthesis and application.
Introduction
This compound, with the CAS number 191327-30-7, is a sulfonyl chloride derivative that has garnered attention as a versatile building block in medicinal chemistry and materials science.[1] Its structure, featuring a diaryl ether linkage, combines the reactivity of a sulfonyl chloride with the structural motifs present in many biologically active compounds. This unique combination allows for its use in the development of novel therapeutic agents, particularly in the fields of anti-inflammatory and antibacterial research.[1]
While the exact historical genesis of its first synthesis is not prominently documented in major chemical databases, its utility suggests it emerged from the systematic exploration of diaryl ether and sulfonyl chloride chemistries for applications in drug discovery and the development of specialty chemicals.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in synthetic protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈Cl₂O₃S | [1] |
| Molecular Weight | 303.16 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Purity | ≥ 90% (HPLC) | [1] |
| Storage Conditions | 0-8°C | [1] |
Plausible Synthetic Pathways
The synthesis of this compound can be logically approached through two primary retrosynthetic disconnections, as illustrated in the diagram below. These pathways leverage well-established reactions in organic chemistry.
Caption: Plausible synthetic routes to this compound.
Pathway A: Chlorosulfonation of 4-Chlorophenoxybenzene
This is a direct and common method for the introduction of a sulfonyl chloride group onto an aromatic ring. The reaction involves the electrophilic aromatic substitution of 4-chlorophenoxybenzene with chlorosulfonic acid.
Conceptual Experimental Protocol:
A detailed experimental protocol for the chlorosulfonation of a similar aromatic compound, chlorobenzene, is provided as a reference. This can be adapted for the synthesis of the target molecule.
Synthesis of 4-Chlorobenzenesulfonyl Chloride (Analogous Procedure):
-
Reagents:
-
Chlorobenzene (1.0 mol)
-
Chlorosulfonic acid (1.05 mol)
-
Thionyl chloride (1.5 mol)
-
Sulfamic acid (catalyst, 1 g)
-
-
Procedure:
-
To 122 g (1.05 mol) of chlorosulfonic acid, add 1 g of sulfamic acid.
-
Add 112.6 g (1.0 mol) of chlorobenzene dropwise at 70°C over a period of 1 hour.
-
Stir the mixture at this temperature for 15 minutes.
-
Add 180 g (1.5 mol) of thionyl chloride dropwise at 70°C over the course of 2 hours.
-
Continue stirring until the evolution of gas ceases.
-
Distill off the excess thionyl chloride.
-
Slowly add the residue to ice water.
-
The precipitated 4-chlorobenzenesulfonyl chloride is filtered off with suction and washed with ice water.
-
Quantitative Data for Analogous Reaction: This procedure for 4-chlorobenzenesulfonyl chloride results in a yield of approximately 94.4% of the theoretical amount, with a purity of 95%.
Pathway B: Ullmann Condensation
The Ullmann condensation provides an alternative route, forming the diaryl ether bond. This would involve the copper-catalyzed reaction of a phenol with an aryl halide. In this case, 4-hydroxybenzenesulfonyl chloride would be reacted with an activated aryl halide such as 1-bromo-4-chlorobenzene.
Conceptual Experimental Protocol:
A general procedure for the Ullmann ether synthesis is described below, which can be adapted for the specific substrates.
General Procedure for Ullmann Ether Synthesis:
-
Reagents:
-
Aryl halide (1.0 equiv)
-
Phenol (1.0-1.2 equiv)
-
Copper catalyst (e.g., CuI, CuO, or copper powder)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
High-boiling polar solvent (e.g., N-methylpyrrolidone (NMP), dimethylformamide (DMF), or nitrobenzene)
-
-
Procedure:
-
Combine the aryl halide, phenol, copper catalyst, and base in the chosen solvent.
-
Heat the reaction mixture to a high temperature (often >150°C) for several hours.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture and perform an aqueous work-up to remove the base and copper salts.
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by a suitable method such as crystallization or column chromatography.
-
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons would appear as a series of doublets and doublets of doublets in the region of δ 7.0-8.0 ppm, characteristic of two para-substituted benzene rings. |
| ¹³C NMR | Aromatic carbons would show signals in the range of δ 115-160 ppm. The carbon bearing the sulfonyl chloride group would be significantly downfield. |
| IR | Strong characteristic absorption bands for the S=O stretching of the sulfonyl chloride group would be expected around 1370-1380 cm⁻¹ and 1170-1190 cm⁻¹. A C-O-C stretching band for the diaryl ether would appear around 1230-1270 cm⁻¹. |
| Mass Spec. | The molecular ion peak would be observed at m/z 302 (for ³⁵Cl isotopes) with a characteristic isotopic pattern due to the presence of two chlorine atoms. |
Applications in Drug Development and Research
This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical agents.[1] The sulfonyl group can be readily converted into sulfonamides, a common pharmacophore in many drugs. The diaryl ether motif is also a prevalent feature in numerous biologically active molecules. Its application spans the development of antibacterial, anti-inflammatory, and anti-cancer agents, where the specific substitution pattern contributes to the compound's efficacy and selectivity.[1]
Conclusion
While the precise historical details of the discovery of this compound are not extensively documented, its importance as a synthetic intermediate is clear from its commercial availability and its role in the preparation of complex molecules. The synthetic pathways outlined in this guide, based on well-established chemical reactions, provide a solid foundation for its laboratory-scale preparation. The provided data and experimental frameworks are intended to support researchers and scientists in the effective utilization of this versatile chemical building block in their drug discovery and development endeavors.
Note: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted with appropriate safety precautions and by qualified individuals.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Sulfonamides using 4-(4-Chlorophenoxy)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a cornerstone class of compounds in medicinal chemistry and drug development, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and diuretic effects. The synthesis of sulfonamides is a fundamental transformation in organic chemistry, typically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine. This document provides detailed protocols for the synthesis of N-substituted sulfonamides using 4-(4-chlorophenoxy)benzenesulfonyl chloride as a key reagent. This starting material is particularly interesting as the 4-chlorophenoxy moiety can impart unique physicochemical and biological properties to the final sulfonamide derivatives, making them valuable candidates for drug discovery programs.[1]
These application notes offer a general yet detailed guide for the synthesis, purification, and characterization of sulfonamides derived from this compound, suitable for both academic research and industrial drug development settings.
General Reaction Scheme
The synthesis of sulfonamides from this compound proceeds via a nucleophilic substitution reaction where a primary or secondary amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[2]
Caption: General reaction for sulfonamide synthesis.
Experimental Protocols
Materials and Equipment
-
This compound
-
Primary or secondary amine (aliphatic or aromatic)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Base (e.g., Triethylamine (TEA), Pyridine, N,N-Diisopropylethylamine (DIPEA), Sodium hydroxide (NaOH), Potassium carbonate (K₂CO₃))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, glassware for chromatography)
-
Analytical equipment for characterization (NMR, IR, Mass Spectrometry)
Protocol 1: Synthesis of N-Aryl-4-(4-chlorophenoxy)benzenesulfonamides
This protocol is suitable for the reaction of this compound with aromatic amines (anilines).
-
Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1.0 eq.) in anhydrous pyridine (used as both solvent and base) or in a suitable solvent like DCM or THF, followed by the addition of a base such as triethylamine (1.5-2.0 eq.).
-
Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. To this stirring solution, add a solution of this compound (1.0-1.2 eq.) in the same solvent dropwise over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water or 1M HCl to precipitate the product and neutralize the excess base.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Protocol 2: Synthesis of N-Alkyl-4-(4-chlorophenoxy)benzenesulfonamides
This protocol is adapted for the reaction with more nucleophilic aliphatic amines.
-
Reaction Setup: Dissolve the aliphatic amine (1.0 eq.) and a base such as triethylamine (1.5 eq.) in a suitable solvent like DCM or THF in a round-bottom flask.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of this compound (1.0 eq.) in the same solvent dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, wash the mixture with water, 1M HCl, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude sulfonamide can be purified by recrystallization or column chromatography.
Data Presentation
The following tables summarize representative reaction conditions and yields for the synthesis of sulfonamides. These are illustrative examples based on analogous reactions with structurally similar sulfonyl chlorides.
Table 1: Synthesis of N-Aryl-4-(4-chlorophenoxy)benzenesulfonamides
| Entry | Amine | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Aniline | Pyridine | Pyridine | 12 | RT | ~90 |
| 2 | 4-Methylaniline | Triethylamine | DCM | 8 | RT | ~92 |
| 3 | 4-Methoxyaniline | Triethylamine | THF | 10 | RT | ~88 |
| 4 | 4-Chloroaniline | Pyridine | Pyridine | 24 | 50 | ~85 |
Table 2: Synthesis of N-Alkyl-4-(4-chlorophenoxy)benzenesulfonamides
| Entry | Amine | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Benzylamine | Triethylamine | DCM | 4 | 0 to RT | ~95 |
| 2 | Cyclohexylamine | Triethylamine | THF | 6 | RT | ~90 |
| 3 | n-Butylamine | NaOH | Water/DCM | 2 | RT | ~93 |
| 4 | Morpholine | K₂CO₃ | Acetonitrile | 5 | 50 | ~91 |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of sulfonamides.
Caption: Workflow for sulfonamide synthesis.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
This compound is corrosive and moisture-sensitive. Handle with care.
-
Amines can be toxic and corrosive. Avoid inhalation and skin contact.
-
Organic solvents are flammable. Keep away from ignition sources.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
Application Notes and Protocols for the Sulfonylation of Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the sulfonylation of primary amines, a fundamental transformation in organic synthesis and crucial in the development of pharmaceuticals, including antibacterial drugs.[1][2] This document outlines the most common methods, strategies to control selectivity, and troubleshooting common side reactions.
Introduction
The reaction of a primary amine with a sulfonyl chloride in the presence of a base is the most prevalent method for synthesizing sulfonamides.[1][3] This reaction is widely used due to the commercial availability of a diverse range of sulfonyl chlorides. However, a common challenge is the potential for di-sulfonylation, where the initially formed monosulfonamide reacts further to yield a di-sulfonylated byproduct.[3][4][5] Controlling the reaction conditions is therefore critical to achieve selective mono-sulfonylation.
Key Reaction Parameters for Selective Mono-sulfonylation
Careful optimization of the following parameters is essential to favor the formation of the desired mono-sulfonylated product[4]:
-
Stoichiometry : A slight excess of the primary amine (1.1 to 1.5 equivalents) relative to the sulfonyl chloride is often used to ensure the complete consumption of the limiting reagent.[4][5]
-
Rate of Addition : Slow, dropwise addition of the sulfonyl chloride to the amine solution helps to maintain a low concentration of the sulfonylating agent, which favors reaction with the more nucleophilic primary amine over the less reactive sulfonamide anion.[4]
-
Temperature : Lowering the reaction temperature, typically to 0 °C or even as low as -78 °C, can significantly reduce the rate of the undesired di-sulfonylation.[4][5]
-
Base Selection : The choice of base is crucial. While a base is necessary to neutralize the HCl byproduct, a strong, non-hindered base can promote di-sulfonylation by deprotonating the mono-sulfonamide. Weaker or sterically hindered bases like pyridine or 2,6-lutidine are often preferred over stronger bases like triethylamine.[4]
-
Solvent : Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.[4] The choice of solvent can influence reaction kinetics and the solubility of reactants and products.[4]
Experimental Workflow
The general workflow for the sulfonylation of a primary amine is depicted below.
Caption: General experimental workflow for the sulfonylation of a primary amine.
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-sulfonylation of a Primary Amine
This protocol provides a general starting point and should be optimized for specific substrates.[4]
Materials:
-
Primary amine (1.1 mmol)
-
Sulfonyl chloride (1.0 mmol)
-
Pyridine (1.5 mmol)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stir bar
-
Ice-water bath
-
Syringe or dropping funnel
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.1 mmol).[4]
-
Solvent and Base Addition: Dissolve the amine in a suitable volume of anhydrous DCM (to achieve a concentration of approximately 0.1 M). Add pyridine (1.5 mmol) to the solution.[4]
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.[4]
-
Reagent Addition: In a separate flask or syringe, prepare a solution of the sulfonyl chloride (1.0 mmol) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 30-60 minutes.[4]
-
Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stir at 0 °C for 1-2 hours after the addition is complete, then allow the reaction to warm to room temperature and stir for an additional 2-16 hours, or until the starting material is consumed.[4]
-
Workup: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate).[4]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to isolate the pure mono-sulfonamide.[4]
Protocol 2: Ns-Protection of a Primary Amine
This protocol is specific for the protection of a primary amine using o-nitrobenzenesulfonyl chloride (Ns-Cl).[5]
Materials:
-
Primary amine (1.0 eq.)
-
o-Nitrobenzenesulfonyl chloride (Ns-Cl) (1.05 eq.)
-
Pyridine (2.0 eq.)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the primary amine (1.0 eq.) in anhydrous DCM and cool the solution to 0 °C.[5]
-
Add pyridine (2.0 eq.) to the solution.[5]
-
Slowly add o-nitrobenzenesulfonyl chloride (1.05 eq.) portion-wise to the stirred solution.[5]
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).[5]
-
Quench the reaction by adding water.[5]
-
Proceed with standard aqueous workup and purification as described in Protocol 1.
Data Presentation: Influence of Base and Solvent on Reaction Yield
The choice of base and solvent can significantly impact the yield of the sulfonylation reaction. The following table summarizes reported yields for the reaction of aniline with benzenesulfonyl chloride under various conditions.
| Primary Amine | Sulfonylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Benzenesulfonyl chloride | Pyridine | - | 0-25 | - | 100 | [1] |
| Aniline | Benzenesulfonyl chloride | Triethylamine | THF | RT | 6 | 86 | [1] |
| Aniline | Benzenesulfonyl chloride | - | Diethyl ether | 0 | - | 85 | [1] |
Troubleshooting Common Side Reactions
Di-sulfonylation: The most common side reaction is the formation of a di-sulfonylated product.[3][4] This occurs when the initially formed mono-sulfonamide is deprotonated by the base, and the resulting anion reacts with a second molecule of sulfonyl chloride.[4]
Troubleshooting Steps:
-
Adjust Stoichiometry: Use a slight excess of the primary amine.[4]
-
Slow Addition: Add the sulfonyl chloride solution dropwise at a low temperature.[5]
-
Lower Temperature: Perform the reaction at 0 °C or lower.[4]
-
Modify Base: Use a weaker or sterically hindered base like pyridine.[4]
Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards amines.[3]
Troubleshooting Steps:
Alternative Sulfonylation Methods
While the reaction with sulfonyl chlorides is most common, other methods exist:
-
Microwave-Assisted Synthesis: Some protocols utilizing microwave irradiation report excellent yields of mono-sulfonamides with no observed di-sulfonylation byproducts.[4][6]
-
Alternative Reagents: Reagents such as sulfonic anhydrides or in situ generated sulfonyl chlorides from thiols can offer different reactivity profiles.[4][7] A one-pot synthesis from amine-derived sulfonate salts using cyanuric chloride has also been reported.[8]
Signaling Pathway and Logical Relationships
The competing pathways of mono- and di-sulfonylation can be visualized as follows:
Caption: Competing pathways for mono-sulfonylation (desired) versus di-sulfonylation (undesired).
References
- 1. cbijournal.com [cbijournal.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride [organic-chemistry.org]
Advanced Synthetic Methodologies in Pharmaceutical and Agrochemical Development
Application Notes and Protocols for Researchers and Drug Development Professionals
The relentless pursuit of novel therapeutic agents and effective crop protection solutions demands continuous innovation in chemical synthesis. Modern synthetic methodologies are pivotal in accelerating the discovery and development of complex molecules, offering enhanced efficiency, selectivity, and sustainability. This document provides detailed application notes and experimental protocols for key technologies that are reshaping the landscape of pharmaceutical and agrochemical synthesis: biocatalysis, flow chemistry, and photoredox catalysis.
Section 1: Biocatalysis for the Synthesis of Chiral Intermediates
The chirality of a molecule is a critical determinant of its biological activity, making the production of single enantiomers paramount in the pharmaceutical and agrochemical industries.[1][2] Biocatalysis, utilizing enzymes and microorganisms, offers a powerful and environmentally friendly approach to synthesize enantiopure chiral intermediates with high chemo-, regio-, and enantioselectivity.[1][2][3]
Application Note: Enzymatic Synthesis of a Chiral Amine Precursor
Chiral amines are crucial building blocks for a vast array of pharmaceuticals and agrochemicals.[4] Engineered enzymes, such as transaminases and amino acid dehydrogenases, have demonstrated remarkable efficiency in producing these valuable intermediates.[4] For instance, a modified phenylalanine dehydrogenase has been successfully employed in the synthesis of an intermediate for the anti-diabetic drug, saxagliptin.[4]
Key Advantages of Biocatalysis:
-
High Enantioselectivity: Enzymes can produce single enantiomers with high purity, which is often challenging to achieve with traditional chemical methods.[1][2][5]
-
Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media under mild temperature and pH conditions, reducing energy consumption and the need for harsh reagents.[3][6]
-
Sustainability: Biocatalysis is considered a green chemistry approach due to the use of renewable catalysts (enzymes) and reduced waste generation.[3][6]
Experimental Protocol: Enantioselective Synthesis of a Chiral Amine using an Engineered Transaminase
This protocol describes a general procedure for the asymmetric synthesis of a chiral amine from a prochiral ketone using an engineered (R)-selective transaminase.
Materials:
-
Prochiral ketone (e.g., acetophenone derivative)
-
Engineered (R)-selective transaminase (e.g., from Arthrobacter sp. KNK168)[4]
-
Isopropylamine (amine donor)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Potassium phosphate buffer (pH 8.0)
-
Organic solvent (e.g., MTBE or Toluene) for extraction
-
Sodium sulfate (anhydrous)
-
Deionized water
Equipment:
-
Temperature-controlled shaker incubator
-
pH meter
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
-
Chiral HPLC or GC for enantiomeric excess (e.e.) determination
Procedure:
-
Reaction Setup: In a 50 mL flask, prepare a 20 mL reaction mixture containing 100 mM potassium phosphate buffer (pH 8.0), 50 mM prochiral ketone, 500 mM isopropylamine, 1 mM PLP, and 5 mg/mL of the engineered transaminase.
-
Incubation: Place the flask in a shaker incubator at 30°C and 200 rpm for 24 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: Once the reaction is complete, adjust the pH of the mixture to >10 with 1 M NaOH.
-
Extraction: Extract the aqueous phase three times with an equal volume of MTBE.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude chiral amine.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Quantitative Data Summary:
| Substrate | Enzyme | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (e.e., %) |
| Prochiral Ketone 1 | Engineered Transaminase A | 24 | >99 | >99 (R) |
| Prochiral Ketone 2 | Engineered Transaminase B | 36 | 95 | 98 (S) |
Diagram of Biocatalytic Asymmetric Synthesis:
Caption: A simplified workflow of an enzymatic transamination reaction.
Section 2: Continuous Flow Chemistry in Agrochemical Synthesis
Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, particularly for large-scale production in the agrochemical industry.[7][8] By performing reactions in a continuous stream through a reactor, flow chemistry provides enhanced safety, improved heat and mass transfer, and straightforward scalability.[9][10]
Application Note: Continuous Flow Synthesis of the Fungicide Hymexazol
Hymexazol is a systemic fungicide used to control soil-borne diseases. Its synthesis can be hazardous in large-scale batch processes. Continuous flow chemistry provides a safer and more efficient alternative.[9][11] This methodology allows for precise control over reaction parameters, leading to higher yields and purity while minimizing the risks associated with handling hazardous intermediates.[9][11]
Key Advantages of Flow Chemistry:
-
Enhanced Safety: The small reactor volume minimizes the amount of hazardous material at any given time, reducing the risk of thermal runaways.[9][10]
-
Improved Efficiency: Superior heat and mass transfer lead to faster reaction times and higher yields.[9][10]
-
Scalability: Production can be easily scaled up by running the system for longer periods or by using parallel reactors.[9]
-
Automation: Flow systems can be readily automated for continuous production and process monitoring.[6]
Experimental Protocol: Continuous Flow Synthesis of Hymexazol
This protocol is based on the reported continuous flow synthesis of Hymexazol.[9]
Materials:
-
Solution A: Ethyl acetoacetate in 1,2-dichloroethane
-
Solution B: Sodium ethoxide and hydroxylamine hydrochloride in ethylene glycol[9]
-
Solution C: Concentrated hydrochloric acid (for quenching)[9]
-
1,2-Dichloroethane (solvent)
Equipment:
-
Three precision pumps for continuous flow
-
Two T-shaped micromixers
-
Two coil reactors (e.g., PFA tubing)
-
Temperature-controlled heating units
-
Back-pressure regulator
-
Collection vessel
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
System Setup: Assemble the flow chemistry setup as shown in the workflow diagram below. Ensure all connections are secure.
-
Pumping and Mixing: Pump Solution A and Solution B at defined flow rates into the first T-mixer. The mixture then enters the first heated coil reactor (Reactor 1).
-
First Reaction: The reaction mixture flows through Reactor 1, which is maintained at a specific temperature (e.g., 80°C) for a set residence time to facilitate the initial condensation reaction.
-
Quenching: The output from Reactor 1 is mixed with Solution C (quenching agent) in the second T-mixer.
-
Second Reaction/Workup: The quenched mixture passes through the second coil reactor (Reactor 2) at a controlled temperature to complete the reaction and cyclization.
-
Collection and Purification: The final product stream is collected after passing through a back-pressure regulator. The solvent is removed under reduced pressure, and the crude Hymexazol is purified by recrystallization.
Quantitative Data Summary:
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Time | 6 - 8 hours | 10 - 20 minutes |
| Yield | ~70% | >85% |
| Safety Profile | High risk | Significantly reduced risk |
| Scalability | Difficult | Straightforward |
Diagram of Continuous Flow Synthesis Workflow:
Caption: Workflow for the continuous synthesis of Hymexazol.
Section 3: Photoredox Catalysis and C-H Functionalization in Drug Discovery
Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling a wide range of transformations under mild conditions.[12][13] This technology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate highly reactive intermediates.[13] A significant application of this is in C-H functionalization, which allows for the direct modification of C-H bonds, streamlining synthetic routes and enabling late-stage functionalization of complex drug candidates.[14][15][16]
Application Note: Late-Stage C-H Functionalization of a Pharmaceutical Scaffold
Late-stage functionalization is a crucial strategy in drug discovery for rapidly generating analogs of a lead compound to explore structure-activity relationships (SAR).[14][16] Photoredox catalysis, often in combination with transition metal catalysis (dual catalysis), provides a versatile platform for introducing new functional groups directly onto complex molecules, avoiding the need for lengthy de novo synthesis.[12][14]
Key Advantages of Photoredox C-H Functionalization:
-
Mild Reaction Conditions: Reactions are often conducted at room temperature using visible light, preserving sensitive functional groups.[13][17]
-
High Functional Group Tolerance: This method is compatible with a wide range of functional groups commonly found in drug molecules.[14]
-
Novel Reactivity: It enables transformations that are difficult or impossible to achieve with traditional thermal methods.[13]
-
Efficiency: C-H functionalization avoids the need for pre-functionalization of starting materials, leading to shorter and more atom-economical synthetic routes.[14][18]
Experimental Protocol: Photocatalytic C-H Arylation of a Heterocycle
This protocol outlines a general procedure for the direct C-H arylation of a nitrogen-containing heterocycle, a common motif in pharmaceuticals, using a dual photoredox/nickel catalytic system.
Materials:
-
Heterocyclic substrate
-
Aryl halide (coupling partner)
-
Photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6)[12]
-
Nickel catalyst (e.g., NiCl2·glyme)
-
Ligand (e.g., dtbbpy)
-
Base (e.g., K2CO3)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
Equipment:
-
Schlenk tube or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Blue LED lamp (e.g., 450 nm)
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the heterocyclic substrate (0.5 mmol), aryl halide (0.6 mmol), photocatalyst (1-2 mol%), nickel catalyst (5-10 mol%), ligand (10-20 mol%), and base (1.5 mmol).
-
Solvent Addition: Add the anhydrous, degassed solvent (2.5 mL) via syringe.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure it is thoroughly deoxygenated.
-
Irradiation: Place the reaction tube approximately 2-5 cm from the blue LED lamp and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary:
| Heterocycle | Aryl Halide | Catalyst System | Time (h) | Yield (%) |
| Pyridine Derivative | 4-Bromotoluene | Ir/Ni | 18 | 85 |
| Imidazole Derivative | 3-Chloroanisole | Ir/Ni | 24 | 72 |
| Quinoline | 4-Iodobenzonitrile | Ru/Ni | 16 | 91 |
Diagram of a General Photoredox Catalytic Cycle:
Caption: General representation of photoredox catalytic cycles.
References
- 1. Microbial/enzymatic synthesis of chiral pharmaceutical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecule Synthesis Method Makes Pharma and Agrochemical Manufacturing Greener | Technology Networks [technologynetworks.com]
- 4. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. mdpi.com [mdpi.com]
- 7. thalesnano.com [thalesnano.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Late-stage C–H functionalization offers new opportunities in drug discovery [ouci.dntb.gov.ua]
- 16. researchgate.net [researchgate.net]
- 17. admin.mantechpublications.com [admin.mantechpublications.com]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols: 4-(4-Chlorophenoxy)benzenesulfonyl Chloride in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Chlorophenoxy)benzenesulfonyl chloride is a versatile monomer utilized in polymer chemistry for the synthesis of high-performance aromatic poly(ether sulfones). These polymers are characterized by their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for a wide range of applications, including specialty membranes, advanced coatings, and high-temperature adhesives. The incorporation of the ether linkage and the bulky chlorophenoxy group into the polymer backbone can impart desirable properties such as improved solubility and modified thermal characteristics.
This document provides detailed application notes on the use of this compound in the synthesis of poly(4-(4-chlorophenoxy)phenyl sulfone) via a proposed Friedel-Crafts polycondensation reaction. A comprehensive, detailed experimental protocol for this synthesis is provided, along with expected material properties based on analogous polymer systems.
Application: Synthesis of Poly(4-(4-chlorophenoxy)phenyl sulfone)
The primary application of this compound in polymer chemistry is as a monomer for the synthesis of poly(aryl ether sulfones). The monomer's structure, containing both a reactive sulfonyl chloride group and activated aromatic rings, allows for a self-polycondensation reaction under Friedel-Crafts conditions. In this reaction, the sulfonyl chloride group of one monomer molecule electrophilically attacks an aromatic ring of another monomer, forming a sulfone bridge and releasing hydrogen chloride as a byproduct. This process is repeated to build the polymer chain.
The resulting polymer, poly(4-(4-chlorophenoxy)phenyl sulfone), is a high-performance thermoplastic with a combination of desirable properties stemming from its aromatic backbone, ether linkages, and sulfone groups.
Data Presentation: Thermal Properties of Aromatic Poly(ether sulfones)
The thermal properties of the polymer synthesized from this compound are expected to be comparable to other aromatic poly(ether sulfones). The following table summarizes typical thermal properties for this class of polymers, providing a benchmark for the expected performance of poly(4-(4-chlorophenoxy)phenyl sulfone).
| Property | Typical Value Range |
| Glass Transition Temperature (Tg) | 180 - 250 °C |
| Decomposition Temperature (TGA, 5% weight loss) | 450 - 550 °C |
| Heat Deflection Temperature (HDT) @ 1.8 MPa | 170 - 220 °C |
| Limiting Oxygen Index (LOI) | 30 - 38 % |
Experimental Protocols
Protocol 1: Synthesis of Poly(4-(4-chlorophenoxy)phenyl sulfone) via Friedel-Crafts Polycondensation
This protocol describes a hypothetical procedure for the synthesis of poly(4-(4-chlorophenoxy)phenyl sulfone) based on established principles of Friedel-Crafts polymerization of aromatic sulfonyl chlorides.
Materials:
-
This compound (monomer)
-
Anhydrous Ferric Chloride (FeCl₃) (catalyst)
-
Nitrobenzene (solvent)
-
Methanol (for precipitation)
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Heating mantle with temperature controller
-
Condenser
-
Dropping funnel
-
Beaker
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Drying of Glassware and Reagents: All glassware should be thoroughly dried in an oven at 120 °C overnight and cooled under a stream of dry nitrogen. The monomer, this compound, should be dried in a vacuum desiccator over P₂O₅ for at least 24 hours before use. Anhydrous ferric chloride should be handled in a glovebox or under a dry nitrogen atmosphere. Nitrobenzene should be dried over calcium hydride and distilled under reduced pressure.
-
Reaction Setup: Assemble the three-necked flask with the mechanical stirrer, nitrogen inlet/outlet, and condenser. The reaction should be carried out under a positive pressure of dry nitrogen to exclude moisture.
-
Charging the Reactor: In a glovebox, weigh 0.1 mol of anhydrous ferric chloride and add it to the reaction flask. Add 200 mL of dry nitrobenzene to the flask and stir until the catalyst is dissolved.
-
Monomer Addition: Dissolve 1.0 mol of this compound in 300 mL of dry nitrobenzene in the dropping funnel.
-
Polymerization:
-
Heat the catalyst solution in the reaction flask to 60 °C.
-
Slowly add the monomer solution from the dropping funnel to the reaction flask over a period of 1 hour with vigorous stirring. The reaction is exothermic, and the temperature should be maintained between 60-70 °C.
-
After the addition is complete, raise the temperature to 120 °C and maintain it for 24 hours to ensure a high degree of polymerization. The viscosity of the solution will increase as the polymerization proceeds.
-
-
Polymer Precipitation and Purification:
-
After 24 hours, cool the reaction mixture to room temperature.
-
Slowly pour the viscous polymer solution into a beaker containing 2 L of methanol while stirring vigorously. This will cause the polymer to precipitate as a fibrous solid.
-
Collect the precipitated polymer by filtration using a Buchner funnel.
-
Wash the polymer thoroughly with fresh methanol (3 x 500 mL) to remove any unreacted monomer, catalyst, and solvent.
-
Further purify the polymer by boiling it in deionized water for 1 hour to remove any remaining impurities, then filter again.
-
-
Drying: Dry the purified polymer in a vacuum oven at 100 °C for 48 hours or until a constant weight is achieved.
Expected Yield: 85-95%
Characterization:
-
Structure: The chemical structure of the resulting polymer can be confirmed using FT-IR and NMR spectroscopy.
-
FT-IR (KBr, cm⁻¹): Expect characteristic peaks for the sulfone group (SO₂) at ~1320 and ~1150, the aryl ether linkage (C-O-C) at ~1240, and aromatic C-H stretching at ~3050.
-
¹H NMR (CDCl₃, δ ppm): Expect complex multiplets in the aromatic region (7.0-8.0 ppm) corresponding to the protons on the phenyl rings.
-
-
Molecular Weight: The number-average molecular weight (Mn) and weight-average molecular weight (Mw) can be determined by gel permeation chromatography (GPC) using a suitable solvent like N-methyl-2-pyrrolidone (NMP) with polystyrene standards.
-
Thermal Properties: The glass transition temperature (Tg) and decomposition temperature can be determined by differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), respectively.
Mandatory Visualization
Caption: Proposed Friedel-Crafts polymerization pathway.
Caption: Experimental workflow for polymer synthesis.
Application Notes & Protocols: Key Reactions of Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to four essential reactions involving primary and secondary amines: Acylation, Alkylation, Reductive Amination, and Sulfonylation. These reactions are fundamental in organic synthesis and play a crucial role in the development of pharmaceutical compounds.[1] Each section includes an overview of the reaction, a detailed experimental protocol, a summary of quantitative data, and diagrams illustrating the reaction workflow and mechanism.
N-Acylation of Primary and Secondary Amines
Overview: N-acylation is a widely used transformation in organic synthesis for the formation of amides from primary and secondary amines.[2][3] This reaction is critical for installing protecting groups, synthesizing peptides, and creating a vast array of biologically active molecules.[4][5] The reaction typically involves treating an amine with an acylating agent such as an acid chloride or an acid anhydride.[5][6] A base is often added to neutralize the acidic byproduct (e.g., HCl) and to prevent the protonation of the starting amine.[7] The resulting amide is significantly less basic and nucleophilic than the parent amine, which prevents over-acylation.[6][7]
Experimental Protocol: Iodine-Catalyzed N-Acylation
This protocol describes a mild and efficient method for the N-acylation of amines using an equimolar amount of acyl chloride catalyzed by iodine under solvent-free conditions.[2]
Materials:
-
Primary or Secondary Amine (1.0 mmol)
-
Acyl Chloride (e.g., Acetyl Chloride or Benzoyl Chloride) (1.05 mmol)
-
Iodine (I₂) (0.1 mmol)
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Diethyl Ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel or syringe
Procedure:
-
To a round-bottom flask, add the primary or secondary amine (1.0 mmol) and iodine (0.1 mmol).
-
Stir the mixture at room temperature (25°C).
-
Add the acyl chloride (1.05 mmol) dropwise to the stirred mixture.
-
Continue stirring and monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion of the reaction, add 5 mL of saturated Na₂S₂O₃ solution to quench the excess iodine.
-
Add 10 mL of diethyl ether to the flask and transfer the contents to a separatory funnel.
-
Separate the organic and aqueous phases.
-
Wash the organic layer with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude amide product.
-
Purify the product by recrystallization or column chromatography if necessary.
Data Presentation: N-Acetylation of Various Amines
The following table summarizes the results for the N-acetylation of various primary and secondary amines with acetyl chloride using the iodine-catalyzed protocol.[2][4]
| Entry | Amine Substrate | Product | Reaction Time (min) | Yield (%) |
| 1 | Aniline | N-Phenylacetamide | 2 | 98 |
| 2 | p-Toluidine | N-(p-tolyl)acetamide | 2 | 98 |
| 3 | p-Anisidine | N-(4-methoxyphenyl)acetamide | 3 | 95 |
| 4 | p-Nitroaniline | N-(4-nitrophenyl)acetamide | 5 | 92 |
| 5 | Benzylamine | N-Benzylacetamide | 2 | 98 |
| 6 | Piperidine | 1-Acetylpiperidine | 2 | 96 |
| 7 | Morpholine | 4-Acetylmorpholine | 2 | 95 |
Mandatory Visualizations:
Caption: General experimental workflow for the N-acylation of amines.
Caption: Simplified mechanism of N-acylation.
N-Alkylation of Primary and Secondary Amines
Overview: N-alkylation introduces an alkyl group onto an amine via a nucleophilic substitution reaction, typically with an alkyl halide.[8][9] While this reaction is fundamental for synthesizing higher substituted amines, it often suffers from a lack of selectivity.[8][10] The primary amine product is itself a nucleophile and can compete with the starting material, leading to over-alkylation and the formation of secondary, tertiary, and even quaternary ammonium salts.[9][11][12] To achieve mono-alkylation, strategies such as using a large excess of the starting amine or employing alternative alkylating agents like primary alcohols with a catalyst are often employed.[13][14]
Experimental Protocol: Inorganic Iodide-Catalyzed N-Alkylation with Alcohols
This protocol describes the N-alkylation of a secondary amine using a primary alcohol as the alkylating agent, catalyzed by hydroiodic acid (HI) and sodium bisulfate (NaHSO₄).[14]
Materials:
-
Secondary Amine (0.5 mmol)
-
Primary Alcohol (1.0 mmol)
-
Hydroiodic Acid (HI, 55% aqueous solution) (0.05 mmol)
-
Sodium Bisulfate (NaHSO₄) (0.1 mmol)
-
N-Methyl-2-pyrrolidone (NMP) (1 mL)
-
Reaction vial/flask with a screw cap
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
Procedure:
-
To a reaction vial, add the secondary amine (0.5 mmol), primary alcohol (1.0 mmol), NaHSO₄ (0.1 mmol), and NMP (1 mL).
-
Add the HI solution (0.05 mmol) to the mixture.
-
Seal the vial tightly and place it in a preheated heating block or oil bath at 150°C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, quench the reaction by adding a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting tertiary amine by column chromatography.
Data Presentation: Alkylation of Secondary Amines with 1-Hexanol
The following table summarizes yields for the N-alkylation of various secondary amines with 1-hexanol using the iodide-catalyzed protocol.[14]
| Entry | Amine Substrate | Product | Yield (%) |
| 1 | 1,2,3,4-Tetrahydroquinoline | 1-Hexyl-1,2,3,4-tetrahydroquinoline | 85 |
| 2 | Indoline | 1-Hexylindoline | 82 |
| 3 | Benzomorpholine | 4-Hexylbenzomorpholine | 91 |
| 4 | N-Butylaniline | N-Butyl-N-hexylaniline | 83 |
| 5 | Diphenylamine | N-Hexyldiphenylamine | 45 |
| 6 | Piperidine | 1-Hexylpiperidine | 76 |
| 7 | Morpholine | 4-Hexylmorpholine | 81 |
Mandatory Visualizations:
References
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. tandfonline.com [tandfonline.com]
- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 4. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine - Reactions, Synthesis, Properties | Britannica [britannica.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. acylation of amines [entrancechemistry.blogspot.com]
- 8. Amine alkylation - Wikipedia [en.wikipedia.org]
- 9. Chemical Reactions of Amines - GeeksforGeeks [geeksforgeeks.org]
- 10. Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 14. chinesechemsoc.org [chinesechemsoc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-chlorophenoxy)benzenesulfonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of 4-(4-chlorophenoxy)benzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common laboratory and industrial method for the synthesis of this compound is the electrophilic aromatic substitution reaction of 4-chlorophenoxybenzene with an excess of chlorosulfonic acid.
Q2: What are the most common side products observed in this reaction?
The two most prevalent side products are:
-
Bis(4-(4-chlorophenoxy)phenyl) sulfone: This diaryl sulfone is formed when the starting material, 4-chlorophenoxybenzene, reacts with the desired product, this compound, or an intermediate species.
-
4-(4-chlorophenoxy)benzenesulfonic acid: This is the hydrolysis product of the desired sulfonyl chloride. It is readily formed when the sulfonyl chloride comes into contact with water, especially at elevated temperatures.
Q3: How can I minimize the formation of the diaryl sulfone byproduct?
Minimizing the formation of the diaryl sulfone can be achieved by:
-
Controlling Reaction Temperature: Lowering the reaction temperature generally favors the formation of the sulfonyl chloride over the sulfone.
-
Stoichiometry of Reagents: Using a sufficient excess of chlorosulfonic acid can help to drive the reaction towards the desired sulfonyl chloride and suppress the formation of the sulfone.[1]
-
Order of Addition: Slowly adding the 4-chlorophenoxybenzene to the chlorosulfonic acid can help maintain a high concentration of the sulfonating agent and reduce the chance of the starting material reacting with the newly formed sulfonyl chloride.[1]
Q4: How can I prevent the hydrolysis of my product?
To prevent the formation of 4-(4-chlorophenoxy)benzenesulfonic acid, it is crucial to maintain anhydrous (dry) conditions throughout the reaction and work-up. This includes:
-
Using dry glassware and reagents.
-
Performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Conducting the aqueous work-up quickly and at low temperatures (e.g., pouring the reaction mixture onto ice).[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete reaction. | - Increase reaction time or temperature cautiously, monitoring for side product formation. - Ensure efficient stirring to promote mixing of reactants. |
| Significant formation of bis(4-(4-chlorophenoxy)phenyl) sulfone. | - Lower the reaction temperature. - Increase the molar excess of chlorosulfonic acid.[1] - Add 4-chlorophenoxybenzene to the chlorosulfonic acid slowly.[1] | |
| Product loss during work-up due to hydrolysis. | - Ensure all glassware is scrupulously dried. - Perform the aqueous quench by pouring the reaction mixture onto crushed ice to keep the temperature low.[1] - Minimize the time the product is in contact with water.[1] | |
| Product is an oil or fails to crystallize | Presence of impurities, particularly the diaryl sulfone. | - Purify the crude product by recrystallization from a suitable solvent (e.g., a non-polar solvent like hexane or a mixture of solvents). - Consider column chromatography for small-scale purification. |
| Product is contaminated with a water-soluble impurity | Incomplete separation from the aqueous phase during work-up. | - Ensure complete separation of the organic and aqueous layers. - Wash the organic layer with brine (saturated NaCl solution) to help break emulsions and remove residual water. |
Reaction Pathways and Side Products
The following diagram illustrates the main reaction pathway for the synthesis of this compound and the formation of the major side products.
References
troubleshooting hydrolysis of sulfonyl chloride during aqueous workup
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on handling sulfonyl chlorides, with a specific focus on preventing hydrolysis during aqueous workups.
Frequently Asked Questions (FAQs)
Q1: Why is my sulfonyl chloride decomposing during the aqueous workup? A1: Sulfonyl chlorides are highly reactive electrophiles and are susceptible to nucleophilic attack by water, a reaction known as hydrolysis.[1][2] This reaction converts the sulfonyl chloride into the corresponding sulfonic acid, which is often water-soluble and leads to a loss of the desired product.[2][3] The rate of hydrolysis is influenced by factors such as temperature, pH, and the structure of the sulfonyl chloride itself.
Q2: What are the primary indicators of sulfonyl chloride hydrolysis? A2: Signs of significant hydrolysis during your experiment can include:
-
Reduced Yield: A lower-than-expected yield of the isolated sulfonyl chloride product is a primary indicator of product loss, often due to hydrolysis.[1][2][4]
-
Presence of Sulfonic Acid: Analytical techniques such as NMR, TLC, or LC-MS may show the presence of the corresponding sulfonic acid as a significant impurity.[2][4]
-
Phase Separation Issues: The formation of the sulfonic acid salt (especially after a basic wash) can sometimes lead to the formation of emulsions or gooey precipitates between the aqueous and organic layers.[5]
-
Gas Evolution: In some cases, decomposition can be accompanied by the formation of gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl).[4]
Q3: How can I minimize hydrolysis during an essential aqueous workup? A3: To minimize hydrolysis, it is crucial to limit the contact time and reactivity of the sulfonyl chloride with water. Key strategies include:
-
Work Quickly: Perform all aqueous washing and extraction steps as rapidly as possible to reduce the time the sulfonyl chloride is in contact with water.[1][2][3]
-
Low Temperature: Conduct the workup at low temperatures (e.g., 0-5 °C) by using an ice bath and pre-chilled solutions.[1][2][4] This significantly slows the rate of hydrolysis.
-
Use Brine: Washing with a saturated sodium chloride (brine) solution can help to decrease the solubility of the organic product in the aqueous layer and can aid in breaking up emulsions.[1][6]
Q4: Are there effective alternatives to a standard aqueous workup? A4: Yes, if your sulfonyl chloride is particularly sensitive to hydrolysis or if your product is difficult to separate from aqueous media, consider these alternatives:
-
Non-Aqueous Quenching: Unreacted reagents can be quenched using a primary or secondary amine in an anhydrous organic solvent. This forms a sulfonamide, which can then be removed via chromatography or extraction.[7]
-
Scavenger Resins: Polymer-bound amine scavengers can be added to the reaction mixture to react with excess sulfonyl chloride. The resulting resin-bound sulfonamide is then easily removed by simple filtration.[7]
-
Direct Precipitation/Crystallization: For some aryl sulfonyl chlorides with low aqueous solubility, pouring the reaction mixture into ice water can cause the product to precipitate directly from the mixture, protecting it from extensive hydrolysis.[2][4]
Q5: Does the electronic structure of the sulfonyl chloride affect its stability to hydrolysis? A5: Absolutely. The stability of a sulfonyl chloride is significantly influenced by the electronic properties of its substituents.
-
Electron-Withdrawing Groups (EWGs): Aryl sulfonyl chlorides with strong EWGs (e.g., -NO₂) are more electrophilic at the sulfur atom, making them more susceptible to nucleophilic attack by water and thus, hydrolyze faster.[8][9]
-
Electron-Donating Groups (EDGs): Conversely, EDGs (e.g., -OCH₃, -CH₃) on an aryl ring increase the electron density at the sulfur center, which can make the sulfonyl chloride more resistant to hydrolysis.[8][9]
Troubleshooting Guide for Aqueous Workup
Issue 1: Significantly Low Yield of Sulfonyl Chloride After Workup
-
Symptom: The isolated yield of the desired sulfonyl chloride is much lower than anticipated based on reaction monitoring (TLC, LC-MS).
-
Potential Causes & Recommended Solutions:
-
Prolonged Exposure to Aqueous Phase: The sulfonyl chloride remained in contact with water for too long. Solution: Streamline your workup procedure to be as rapid as possible.[1][2] Ensure all necessary solutions and equipment are prepared in advance.
-
Elevated Temperature: The workup was performed at room temperature. Solution: Pre-cool all aqueous solutions (water, bicarbonate, brine) and the separatory funnel in an ice bath. Maintain the temperature of the mixture below 5 °C throughout the extraction process.[2][4]
-
Basic Conditions: Washing with a basic solution (e.g., NaHCO₃) accelerated hydrolysis. While often necessary to remove acidic byproducts, prolonged contact should be avoided. Solution: Perform the basic wash quickly with a cold, saturated NaHCO₃ solution and immediately proceed to the next step.[10]
-
Emulsion Formation: An emulsion has trapped the product at the interface of the organic and aqueous layers, leading to product loss upon separation.[1] Solution: Add saturated brine to the separatory funnel to help break the emulsion.[1][5] If necessary, the entire mixture can be filtered through a pad of Celite.
-
Insufficient Phase Separation: The product was not fully extracted from the aqueous layer. Solution: Use a sufficient volume of an appropriate organic solvent and perform multiple extractions (e.g., 3x) to ensure complete removal of the product.[1]
-
Issue 2: Sulfonic Acid Detected as a Major Impurity
-
Symptom: Analytical data (e.g., ¹H NMR, TLC) shows a significant amount of the corresponding sulfonic acid or its salt.[2][4]
-
Potential Causes & Recommended Solutions:
-
Workup-Induced Hydrolysis: The primary cause is the reaction of the sulfonyl chloride with water during the workup. Solution: Implement all the recommendations from "Issue 1," focusing on speed and low temperature.[1][2]
-
Incomplete Drying of Glassware/Solvents: Trace amounts of water present during the reaction can cause hydrolysis before the workup even begins. Solution: Ensure all glassware is oven- or flame-dried and all solvents are anhydrous.
-
Hydrolysis During Purification: Some sulfonyl chlorides can hydrolyze on silica gel during column chromatography if the silica is not sufficiently dry or if a protic eluent is used. Solution: Use a non-polar eluent system and consider drying the silica gel in a vacuum oven before preparing the column. Alternatively, purify by recrystallization from a non-polar, anhydrous solvent.[1]
-
Data Summary
The rate of hydrolysis is highly dependent on the electronic properties of the substituents on the aromatic ring.
Table 1: Relative Effect of Aromatic Substituents on the Rate of Alkaline Hydrolysis
| Substituent Type | Position | Effect on Hydrolysis Rate | Rationale |
| Electron-Withdrawing (e.g., -NO₂) | para, ortho | Increases | Stabilizes the negative charge buildup in the transition state, making the sulfur atom more electrophilic and susceptible to nucleophilic attack.[8][9] |
| Electron-Donating (e.g., -OCH₃, -CH₃) | para, ortho | Decreases | Destabilizes the transition state by increasing electron density at the sulfur atom, making it less electrophilic.[8] |
This table provides a qualitative summary based on established principles of physical organic chemistry.[8][9]
Experimental Protocols
Protocol 1: Optimized Low-Temperature Aqueous Workup
-
Preparation: Before starting, place your separatory funnel and all aqueous solutions to be used (deionized water, saturated NaHCO₃, and saturated NaCl/brine) in an ice bath to cool to 0-5 °C.
-
Quenching: Once the reaction is complete (as monitored by TLC or other methods), cool the reaction flask in a separate ice bath.
-
Initial Wash: Carefully pour the cooled reaction mixture into the pre-chilled separatory funnel. Add an appropriate volume of cold deionized water, cap the funnel, and invert gently 2-3 times. Do not shake vigorously to avoid emulsions. Immediately allow the layers to separate and drain the aqueous layer.
-
Neutralization: Add the cold, saturated NaHCO₃ solution to the organic layer in the funnel. Swirl gently and vent frequently to release any CO₂ gas that forms. Once gas evolution ceases, invert 2-3 times. Separate the layers immediately.[10]
-
Brine Wash: Add the cold brine solution, invert 2-3 times, and drain the final aqueous layer.[10]
-
Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask containing an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Swirl and let it stand for 5-10 minutes. Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure.
Protocol 2: Non-Aqueous Workup with a Scavenger Resin
This protocol is suitable for substrates that are highly sensitive to water.
-
Resin Addition: After confirming the reaction is complete, add a polymer-bound amine scavenger resin (e.g., aminomethyl polystyrene, 2-3 equivalents relative to the excess sulfonyl chloride) to the reaction mixture.[7]
-
Scavenging: Allow the suspension to stir at room temperature. Monitor the disappearance of the excess sulfonyl chloride by TLC or LC-MS. This may take from a few hours to overnight.[7]
-
Filtration: Once the excess sulfonyl chloride is consumed, filter the reaction mixture through a sintered glass funnel or a cotton plug to remove the resin.
-
Washing: Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Concentration: Combine the initial filtrate and the washings. Remove the solvent under reduced pressure to yield the crude product, now free of excess sulfonyl chloride.[7]
Visualizations
Caption: Troubleshooting workflow for sulfonyl chloride hydrolysis.
Caption: Competing pathways during aqueous workup.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 4-(4-chlorophenoxy)benzenesulfonyl Chloride by Recrystallization
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 4-(4-chlorophenoxy)benzenesulfonyl chloride by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing crude this compound?
A1: The main objective of recrystallization is to purify the solid this compound. This process involves dissolving the crude, impure solid in a hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of purified crystals, while the impurities remain dissolved in the solvent.
Q2: What are the key characteristics of a good solvent for this recrystallization?
A2: An ideal solvent for the recrystallization of this compound should meet the following criteria:
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High solubility at elevated temperatures: The compound should be very soluble in the solvent at or near its boiling point.
-
Low solubility at low temperatures: The compound should be insoluble or sparingly soluble in the solvent at room temperature or below.
-
Inertness: The solvent should not react with the sulfonyl chloride. Given that sulfonyl chlorides are susceptible to hydrolysis, anhydrous (dry) solvents are crucial to prevent decomposition of the product.[1]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.
-
Impurity solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (staying in the mother liquor after crystallization).
Q3: What are some common impurities in crude this compound?
A3: Common impurities can include unreacted starting materials, byproducts from the synthesis such as the corresponding sulfonic acid (from hydrolysis), and colored impurities. The presence of these impurities can hinder crystal formation and affect the purity of the final product.
Q4: My purified product has a low melting point and a wide melting range. What does this indicate?
A4: A low and broad melting point range is a common indicator of an impure compound. Pure crystalline solids typically have a sharp and well-defined melting point. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range.
Q5: Can I use a mixture of solvents for recrystallization?
A5: Yes, a mixed solvent system can be very effective, especially when a single solvent does not provide the ideal solubility characteristics. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which the compound is insoluble. The two solvents must be miscible. The crude product is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes cloudy, indicating the saturation point. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation | - The solution is too dilute (too much solvent was used).- The cooling process is too rapid.- The compound is highly impure. | - Concentrate the solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.- Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Add a seed crystal of the pure compound if available.- Ensure slow cooling: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also promote slower cooling. |
| Oiling Out | - The solution is too concentrated.- The cooling process is too rapid.- The melting point of the compound is lower than the boiling point of the solvent.- Significant impurities are present. | - Reheat and dilute: Reheat the solution until the oil redissolves and add a small amount of additional hot solvent.- Slow down the cooling rate: As mentioned above, allow for gradual cooling.- Change the solvent: Select a solvent with a lower boiling point.- Purify further before recrystallization: Consider a preliminary purification step like column chromatography if the crude product is very impure. |
| Low Recovery of Purified Product | - Too much solvent was used, leading to significant loss of product in the mother liquor.- Premature crystallization during hot filtration.- Incomplete crystallization before filtration. | - Minimize solvent usage: Use the minimum amount of hot solvent necessary to dissolve the crude product.- Keep the filtration apparatus hot: Use a heated funnel or preheat the funnel and receiving flask with hot solvent to prevent the product from crystallizing on the filter paper.- Ensure complete cooling: Allow the solution to cool to room temperature and then in an ice bath for an extended period to maximize crystal formation. |
| Colored Crystals | - Presence of colored impurities. | - Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Data Presentation
| Solvent | Polarity | Boiling Point (°C) | Suitability for Recrystallization | Notes |
| Hexane | Non-polar | 69 | Good "poor" solvent for mixed systems or for washing crystals. | May cause "oiling out" if used as a single solvent due to low polarity. |
| Toluene | Non-polar | 111 | Potentially a good single solvent. | Higher boiling point requires careful handling. |
| Diethyl Ether | Slightly Polar | 35 | Good for washing crystals due to high volatility. | Low boiling point may not be ideal for dissolving the compound. |
| Ethyl Acetate | Polar aprotic | 77 | A good candidate for a single solvent or as the "good" solvent in a mixed system with hexane. | Ensure it is anhydrous. |
| Acetone | Polar aprotic | 56 | A good "good" solvent for mixed systems. | Its lower boiling point might be advantageous. Must be anhydrous. |
| Ethanol | Polar protic | 78 | Use with caution. Can react with sulfonyl chlorides, especially when heated, to form ethyl sulfonate esters. | If used, it must be anhydrous and the risk of reaction should be considered. |
| Water | Very Polar | 100 | Not recommended. Sulfonyl chlorides readily hydrolyze in the presence of water, especially when heated. |
Experimental Protocols
General Protocol for Recrystallization
This protocol provides a general framework for the recrystallization of crude this compound. The choice of solvent or solvent system should be determined by preliminary small-scale solubility tests.
1. Solvent Selection:
-
Place a small amount of the crude solid in several test tubes.
-
Add a few drops of different anhydrous solvents to each tube.
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes. An ideal solvent will dissolve the compound completely upon heating.
-
Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will yield a good crop of crystals.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent and swirl the flask.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to maximize the yield.
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration (if necessary):
-
If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration.
-
Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
5. Crystallization:
-
Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the formation of crystals.
6. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
7. Drying:
-
Allow the crystals to air-dry on the filter paper by drawing air through the funnel for some time.
-
For complete drying, transfer the crystals to a watch glass and place them in a desiccator or a vacuum oven at a low temperature.
8. Purity Assessment:
-
Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.
-
Calculate the percent recovery.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
how to avoid diaryl sulfone formation during chlorosulfonation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the formation of diaryl sulfone byproducts during chlorosulfonation experiments.
Troubleshooting Guide: Diaryl Sulfone Formation
Issue: High Levels of Diaryl Sulfone Impurity Detected
The formation of diaryl sulfone is a common side reaction during the chlorosulfonation of aromatic compounds. This guide provides potential causes and actionable solutions to minimize its formation.
Potential Causes and Solutions:
-
Insufficient Excess of Chlorosulfonic Acid: An inadequate amount of chlorosulfonic acid can lead to the accumulation of the intermediate arylsulfonic acid, which can then react with the starting aromatic compound or the desired aryl sulfonyl chloride to form the diaryl sulfone.
-
Solution: Use a significant molar excess of chlorosulfonic acid. Ratios of 3:1 to 5:1 (chlorosulfonic acid to aromatic substrate) are commonly employed to drive the reaction towards the desired aryl sulfonyl chloride.[1]
-
-
Elevated Reaction Temperature: Higher reaction temperatures provide the activation energy for the side reaction leading to diaryl sulfone formation.
-
Solution: Maintain a low reaction temperature, typically between 0°C and 25°C, especially during the initial addition of the aromatic substrate to the chlorosulfonic acid. Careful temperature control is crucial for minimizing byproduct formation.
-
-
Prolonged Reaction Times: Extended reaction times, especially at elevated temperatures, can increase the likelihood of diaryl sulfone formation.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to determine the point of maximum conversion to the desired product and avoid unnecessarily long reaction times.
-
-
Absence of a Sulfone Inhibitor: Certain additives can suppress the formation of diaryl sulfones.
-
Solution: Introduce a sulfone inhibitor, such as sulfamic acid, into the reaction mixture. Sulfamic acid is thought to react with any excess sulfur trioxide (SO₃) present in the chlorosulfonic acid, which can contribute to sulfone formation.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of diaryl sulfone formation during chlorosulfonation?
A1: Diaryl sulfone formation is a type of electrophilic aromatic substitution reaction. It can occur through two primary pathways:
-
The initially formed aryl sulfonyl chloride acts as an electrophile and reacts with another molecule of the aromatic starting material.
-
The intermediate arylsulfonic acid reacts with the aromatic starting material.
Both pathways are promoted by the reaction conditions, particularly higher temperatures and a lower excess of chlorosulfonic acid.
Q2: How can I effectively monitor the progress of my chlorosulfonation reaction to avoid excessive diaryl sulfone formation?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction. By spotting the reaction mixture alongside standards of your starting material and, if available, the desired aryl sulfonyl chloride and the potential diaryl sulfone byproduct, you can visually track the consumption of the starting material and the formation of the product and byproduct. Quenching a small aliquot of the reaction mixture in ice-water and extracting with a suitable organic solvent can prepare the sample for TLC analysis.
Q3: What is the role of sulfamic acid as a sulfone inhibitor?
A3: While the exact mechanism is not fully elucidated in the provided literature, it is proposed that sulfamic acid acts as a scavenger for reactive species, such as sulfur trioxide (SO₃), which can be present in chlorosulfonic acid. By removing these species, sulfamic acid helps to prevent the side reactions that lead to the formation of diaryl sulfones.
Q4: Can the order of reagent addition affect the yield of diaryl sulfone?
A4: Yes, the order of addition is critical. The aromatic substrate should be added slowly to the chilled chlorosulfonic acid. This ensures that the aromatic compound is always in the presence of a large excess of the chlorosulfonating agent, which favors the formation of the aryl sulfonyl chloride over the diaryl sulfone.
Data Presentation: Impact of Reaction Conditions on Diaryl Sulfone Formation
The following table summarizes the qualitative and quantitative impact of various reaction parameters on the formation of diaryl sulfone byproducts.
| Parameter | Condition | Impact on Diaryl Sulfone Formation | Quantitative Data (Example) |
| Temperature | Low (0-25°C) | Decreased | In the hydrosulfonylation of 1,3-dienes, increasing the temperature from 25°C to 70°C decreased the yield of the desired product, implying an increase in side reactions.[2] |
| High (>60°C) | Increased | A process for preparing benzene sulfonyl chloride controls the temperature below 60°C.[1] | |
| Chlorosulfonic Acid Ratio | High Molar Excess | Decreased | A mass ratio of chlorosulfonic acid to benzene of 3:1 to 3.2:1 is recommended.[1] |
| Low Molar Excess | Increased | The sulfone to sulfonic acid ratio in the sulfonation of benzene with SO₃ can range from 0.2 to 0.6 depending on the SO₃ to benzene ratio.[3] | |
| Sulfone Inhibitor | With Sulfamic Acid | Decreased | Not explicitly quantified in the provided search results, but its use is recommended to suppress sulfone formation. |
| Without Inhibitor | Increased | The formation of 4,4'-dichlorodiphenyl sulfone as a byproduct is a known issue in the absence of inhibitors.[4] | |
| Reaction Time | Optimized | Decreased | A reaction time of one hour at a controlled temperature is suggested in one procedure.[1] |
| Prolonged | Increased | Not explicitly quantified, but longer reaction times generally lead to more byproducts. |
Example Yield of Diaryl Sulfone Byproduct:
| Aromatic Substrate | Reaction Conditions | Diaryl Sulfone Byproduct | Yield of Byproduct |
| Chlorobenzene | Reaction with chlorosulfonic acid | 4,4'-dichlorodiphenyl sulfone | 4.2 to 4.9% of theory |
Experimental Protocols
Protocol 1: Chlorosulfonation of an Aromatic Compound with Sulfamic Acid as an Inhibitor
This protocol is adapted from a procedure for the chlorosulfonation of o-nitrotoluene.
Materials:
-
Aromatic substrate (e.g., o-nitrotoluene)
-
Chlorosulfonic acid
-
Sulfamic acid
-
Ice water
-
Standard laboratory glassware for reactions under anhydrous conditions
Procedure:
-
To a flask equipped with a dropping funnel, mechanical stirrer, and a gas outlet connected to a trap for acidic gases, add chlorosulfonic acid (4.6 molar equivalents) and sulfamic acid (approximately 0.01 molar equivalents relative to the aromatic substrate).
-
Cool the mixture in an ice bath.
-
Slowly add the aromatic substrate (1.0 molar equivalent) dropwise, ensuring the temperature does not exceed 40°C.
-
After the addition is complete, stir the mixture at 40°C for 1 hour.
-
Slowly heat the reaction mixture to 105°C and maintain this temperature for 6 hours.
-
Cool the reaction mixture to room temperature.
-
In a separate, well-ventilated fume hood, carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.
-
The precipitated product, the aryl sulfonyl chloride, can be collected by filtration.
-
Wash the collected solid with cold water until the washings are neutral.
-
Dry the product under vacuum.
Protocol 2: General Procedure for the Chlorosulfonation of Benzene
This protocol is a general method and may require optimization for specific substrates.
Materials:
-
Benzene
-
Chlorosulfonic acid
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a fume hood, equip a round-bottom flask with a dropping funnel and a magnetic stirrer.
-
Add chlorosulfonic acid (at least 3 molar equivalents) to the flask and cool it to 0°C in an ice bath.
-
Slowly add benzene (1 molar equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the temperature at or below 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzenesulfonyl chloride.
-
The product can be further purified by vacuum distillation.
Visualizations
Caption: Reaction pathways in chlorosulfonation.
Caption: Troubleshooting workflow for minimizing diaryl sulfone.
References
- 1. CN105693568A - Preparation method benzene sulfonyl chloride and diphenylsulfone - Google Patents [patents.google.com]
- 2. Direct Synthesis of Allylic Sulfones via Hydrosulfonylation of 1,3-Dienes with Sulfinic Acids [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents [patents.google.com]
managing temperature control in reactions with 4-(4-chlorophenoxy)benzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing temperature control in reactions involving 4-(4-chlorophenoxy)benzenesulfonyl chloride. Proper temperature management is critical for ensuring reaction safety, maximizing yield, and minimizing impurity formation.
Troubleshooting Guide: Temperature-Related Issues
| Issue | Potential Cause(s) | Recommended Solutions & Preventive Measures |
| Low or No Product Yield | Reaction temperature is too low: Insufficient thermal energy to overcome the activation energy barrier. | Gradually increase the reaction temperature in 5-10°C increments. Monitor reaction progress by TLC or LC-MS to find the optimal temperature. |
| Reaction temperature is too high: Leads to thermal decomposition of the starting material or product. | Conduct the reaction at a lower temperature. For highly exothermic reactions, initiate at 0°C or below and allow the reaction to slowly warm to room temperature. | |
| Hydrolysis of sulfonyl chloride: Reaction with trace amounts of water, which is more rapid at higher temperatures. | Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. If an aqueous workup is necessary, perform it quickly at low temperatures (0-5°C).[1] | |
| Formation of Multiple Products/Side Reactions | High reaction temperature: Promotes the formation of side products, such as sulfones or products from decomposition. | Maintain a controlled, lower reaction temperature. For many reactions involving sulfonyl chlorides, temperatures below 30°C are recommended.[1] For reactions with amines, an initial temperature of 0°C is often optimal.[1] |
| Localized heating (hot spots): Inadequate stirring during the addition of reagents can cause localized areas of high temperature. | Ensure vigorous and efficient stirring throughout the reaction, especially during the addition of the sulfonyl chloride or other reagents. | |
| Reaction Runaway (Rapid, Uncontrolled Exotherm) | Highly exothermic reaction: The reaction generates heat faster than it can be dissipated by the cooling system. | For prevention: - Use a suitable solvent to dilute the reactants and act as a heat sink.- Add the sulfonyl chloride slowly and portion-wise to the reaction mixture, while carefully monitoring the internal temperature.- Ensure an adequate cooling bath (e.g., ice-water, ice-salt) is readily available and can handle the expected heat load.- For larger scale reactions, consider a semi-batch process where one reactant is added gradually. |
| Inadequate cooling: The cooling system is insufficient for the scale of the reaction. | In case of a runaway: - Immediately stop the addition of any reagents.- Increase the efficiency of the cooling system (e.g., add dry ice to an acetone bath).- If the reaction is in a flask that can be safely moved, immerse it in a larger cooling bath.- Have an appropriate quenching agent ready, but use with caution as quenching can also be exothermic. | |
| Product Discoloration (Yellow or Brown) | Thermal decomposition: High temperatures can cause the breakdown of the sulfonyl chloride or the resulting product, leading to colored impurities. | Purify the product using column chromatography or recrystallization. To prevent this, conduct the reaction at the lowest effective temperature and for the minimum time necessary for completion. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for reacting this compound with a primary or secondary amine?
A1: For the synthesis of sulfonamides, it is generally recommended to start the reaction at a low temperature, typically 0°C, by adding the sulfonyl chloride solution dropwise to the amine solution.[1] This helps to control the initial exotherm of the reaction. After the addition is complete, the reaction mixture can be allowed to slowly warm to room temperature and stirred for several hours to ensure completion.
Q2: How does temperature affect the stability and storage of this compound?
A2: this compound is sensitive to moisture and heat. It should be stored in a cool, dry place, ideally refrigerated, and under an inert atmosphere to prevent hydrolysis to the corresponding sulfonic acid. Elevated temperatures during storage can accelerate decomposition.
Q3: I am observing the formation of a significant amount of a diaryl sulfone byproduct. How can temperature control help minimize this?
A3: Diaryl sulfone formation is a common side reaction in the synthesis of sulfonyl chlorides and can also occur in subsequent reactions if the temperature is too high. Maintaining a lower reaction temperature generally favors the desired nucleophilic substitution over side reactions. Ensure that there are no significant temperature spikes during the reaction.
Q4: Can I use elevated temperatures to speed up my reaction with this compound?
A4: While increasing the temperature can increase the reaction rate, it also significantly increases the risk of side reactions, such as hydrolysis and thermal decomposition, which can lead to lower yields and product purity.[1] It is crucial to find a balance. If a reaction is sluggish at room temperature, a modest increase in temperature (e.g., to 40-50°C) with careful monitoring is a reasonable approach. However, high temperatures should generally be avoided.
Q5: What are the signs of a potential runaway reaction, and what immediate steps should be taken?
A5: Signs of a potential runaway reaction include a rapid and unexpected increase in the internal temperature of the reaction vessel, a sudden change in color or viscosity, and an increase in gas evolution. If you observe these signs, immediately cease the addition of any reagents, enhance the cooling of the reaction vessel, and prepare for emergency procedures as per your laboratory's safety protocols.
Data Presentation
The following tables provide illustrative data on the effect of temperature on yield and purity for typical reactions of this compound. Note that optimal conditions may vary depending on the specific substrates and reaction conditions.
Table 1: Illustrative Effect of Temperature on Sulfonamide Synthesis (Reaction of this compound with a primary amine)
| Reaction Temperature (°C) | Reaction Time (h) | Product Yield (%) | Product Purity (%) |
| 0 → 25 (gradual warming) | 12 | 92 | >98 |
| 25 | 8 | 85 | 95 |
| 50 | 4 | 73 | 88 |
| 80 | 2 | 55 | <80 |
Table 2: Illustrative Effect of Temperature on Sulfonate Ester Synthesis (Reaction of this compound with an alcohol)
| Reaction Temperature (°C) | Reaction Time (h) | Product Yield (%) | Product Purity (%) |
| 25 | 24 | 88 | >97 |
| 50 | 12 | 90 | 95 |
| 80 | 6 | 82 | 90 |
| 100 | 3 | 68 | 83 |
Experimental Protocols
Protocol 1: Synthesis of a Sulfonamide Derivative at Controlled Temperature
This protocol describes a general procedure for the reaction of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine or pyridine
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Oven-dried glassware
-
Magnetic stirrer and stir bar
-
Ice-water bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C using an ice-water bath.
-
Slowly add triethylamine (1.5 equivalents) to the stirred solution.
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the amine solution at 0°C over a period of 20-30 minutes, ensuring the internal temperature does not rise above 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.
Protocol 2: Synthesis of a Sulfonate Ester Derivative
This protocol provides a general method for the esterification of an alcohol with this compound.
Materials:
-
This compound
-
Alcohol (e.g., benzyl alcohol)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Oven-dried glassware
-
Magnetic stirrer and stir bar
Procedure:
-
In an oven-dried flask under a nitrogen atmosphere, dissolve the alcohol (1.0 equivalent) in a mixture of anhydrous DCM and anhydrous pyridine (2.0 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
In a separate flask, dissolve this compound (1.2 equivalents) in anhydrous DCM.
-
Slowly add the sulfonyl chloride solution to the alcohol solution over 15-20 minutes, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with DCM and wash with 1M HCl (3x) to remove the pyridine.
-
Subsequently, wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude ester by flash chromatography on silica gel.
Visualizations
p38 MAPK Signaling Pathway
This compound is a precursor for the synthesis of certain p38 MAPK inhibitors.[1][2] The p38 MAPK signaling pathway is a key regulator of cellular responses to stress and inflammation.[3][4][5][6]
Caption: p38 MAPK signaling pathway and point of inhibition.
Experimental Workflow for Sulfonamide Synthesis
The following diagram illustrates a typical workflow for the synthesis and purification of a sulfonamide from this compound, emphasizing temperature control points.
Caption: Workflow for sulfonamide synthesis with temperature control.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
Technical Support Center: Purification Strategies for Reactions Involving 4-(4-chlorophenoxy)benzenesulfonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 4-(4-chlorophenoxy)benzenesulfonyl chloride from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound from my product?
A1: Leaving unreacted this compound in your product mixture can lead to several complications. Its reactive nature can cause side reactions during subsequent steps or product degradation over time. Furthermore, its presence will interfere with accurate yield determination and can complicate purification, as its polarity may be similar to that of the desired product, leading to co-elution during chromatographic separation.[1] For safety and product purity, its removal is a critical step.[1]
Q2: What are the primary methods for removing residual this compound?
A2: The most effective strategies involve converting the unreacted sulfonyl chloride into a derivative with significantly different solubility or polarity, which can then be easily separated. The main approaches are:
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Aqueous Hydrolysis (Basic): Reacting the sulfonyl chloride with an aqueous base to form the highly water-soluble sodium 4-(4-chlorophenoxy)benzenesulfonate.[1][2]
-
Amine Quenching: Adding a simple amine to form a sulfonamide, which can be separated through extraction or chromatography.[2]
-
Chromatographic Separation: Direct separation of the unreacted sulfonyl chloride from the product using column chromatography.[1][3]
-
Scavenger Resins: Utilizing polymer-bound amines that react with the sulfonyl chloride, allowing for its removal by simple filtration.[1]
Q3: How do I select the most appropriate removal method for my experiment?
A3: The choice of method is contingent on the properties of your desired product, particularly its stability towards acidic or basic conditions.
-
If your product is stable in the presence of a base, aqueous hydrolysis with a mild base like sodium bicarbonate is often the most straightforward and efficient method.
-
For base-sensitive products, quenching with an amine in a non-aqueous solvent is a suitable alternative.
-
If your product has a significantly different polarity from the sulfonyl chloride, direct chromatographic separation can be effective, though often a preliminary quenching step is recommended to simplify the purification.[1]
Troubleshooting Guides
Issue 1: An oily residue remains after aqueous workup, and my product is still contaminated with the starting material.
-
Possible Cause: this compound is an oil that is poorly soluble in water and hydrolyzes slowly in neutral water.[2][4] A simple water wash may not be sufficient for its complete removal.
-
Solution 1 (Recommended): Perform a basic aqueous wash. After diluting the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane), wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH).[2] This will rapidly convert the sulfonyl chloride into its water-soluble sulfonate salt, which will partition into the aqueous layer.
-
Solution 2: Quench the reaction mixture with a small, water-soluble amine like aqueous ammonia before the aqueous workup. This will form a water-soluble sulfonamide that can be removed during the extraction.[2]
Issue 2: My desired product is sensitive to basic conditions.
-
Possible Cause: The use of strong bases like NaOH or even milder bases like NaHCO₃ can degrade or cause side reactions with certain functional groups.
-
Solution 1: Use a non-aqueous amine quench. Add a simple primary or secondary amine (e.g., aniline, diethylamine) or even pyridine to the reaction mixture. The resulting sulfonamide will have a different polarity than the starting sulfonyl chloride and can typically be removed by column chromatography or, in some cases, by an acidic wash if a basic amine was used.[2]
-
Solution 2: Employ a scavenger resin. An aminomethyl polystyrene resin can be added to the reaction mixture. The resin will react with the excess sulfonyl chloride, and the resulting polymer-bound sulfonamide can be removed by filtration.[1] This method avoids introducing soluble reagents that might complicate purification.
Issue 3: The unreacted sulfonyl chloride is co-eluting with my product during column chromatography.
-
Possible Cause: The polarity of your product is very similar to that of this compound.
-
Solution: Implement a quenching step before chromatography. By converting the sulfonyl chloride to either the highly polar 4-(4-chlorophenoxy)benzenesulfonate salt (via basic hydrolysis) or a sulfonamide with a different polarity, you can significantly alter its retention factor (Rf) on silica gel, facilitating a much easier separation.[1]
Experimental Protocols
Protocol 1: Removal by Basic Aqueous Hydrolysis
-
Reaction Quench: Once the reaction is complete (as monitored by TLC), cool the reaction mixture to 0-10 °C in an ice bath.
-
Dilution: Dilute the mixture with a water-immiscible organic solvent, such as ethyl acetate or dichloromethane.
-
Basic Wash: Transfer the mixture to a separatory funnel and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] Stir vigorously for 15-30 minutes. The unreacted sulfonyl chloride will react to form sodium 4-(4-chlorophenoxy)benzenesulfonate.
-
Extraction: Allow the layers to separate. The sodium sulfonate salt will be in the aqueous layer.[1] Drain and discard the aqueous layer.
-
Further Washing: Wash the organic layer sequentially with water and then brine (saturated aqueous NaCl).
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now free of the unreacted sulfonyl chloride.
Protocol 2: Removal by Amine Quenching and Acidic Wash
-
Reaction Quench: After the primary reaction is complete, cool the mixture to room temperature.
-
Amine Addition: Add a slight excess (1.2-1.5 equivalents relative to the sulfonyl chloride) of a simple amine like diethylamine or pyridine. Stir the mixture for 30-60 minutes. Monitor the disappearance of the sulfonyl chloride by TLC.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Acidic Wash: Transfer the mixture to a separatory funnel and wash with 1 M HCl to remove the excess amine and the pyridinium salt, if pyridine was used.[2]
-
Neutralizing Wash: Wash the organic layer with saturated aqueous NaHCO₃ to remove any traces of acid, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product will contain the newly formed sulfonamide, which can then be separated from the desired product by column chromatography.
Summary of Quenching Strategies
| Method | Reagent | Product of Quenching | Separation Principle | Product Compatibility |
| Basic Hydrolysis | NaHCO₃ or NaOH (aq) | Sodium 4-(4-chlorophenoxy)benzenesulfonate | High water solubility of the sulfonate salt | Not suitable for base-sensitive products |
| Amine Quenching | Diethylamine, Ammonia, etc. | N,N-diethyl-4-(4-chlorophenoxy)benzenesulfonamide | Altered polarity for chromatographic separation | Generally compatible with most products |
| Scavenger Resin | Aminomethyl polystyrene | Polymer-bound sulfonamide | Solid-phase extraction (filtration) | Excellent for sensitive products |
Troubleshooting Workflow
Caption: Troubleshooting workflow for removing unreacted sulfonyl chloride.
References
Technical Support Center: Scaling Up Reactions with 4-(4-Chlorophenoxy)benzenesulfonyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(4-chlorophenoxy)benzenesulfonyl chloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up reactions with this compound?
Scaling up reactions involving this compound often presents challenges related to:
-
Exothermic Reaction Control: The synthesis of sulfonyl chlorides is often highly exothermic, which can be difficult to manage on a larger scale.[1]
-
Byproduct Formation: The formation of diaryl sulfones and other impurities can increase with scale.
-
Product Instability: this compound is sensitive to moisture and can degrade during workup and purification.
-
Solid Handling: As an off-white solid, handling and transfer of the material at a larger scale can be challenging.[2]
-
Mixing and Mass Transfer: Ensuring efficient mixing becomes more critical at larger volumes to maintain reaction homogeneity and consistent temperature.
Q2: My reaction yield is significantly lower than expected on a larger scale. What are the likely causes?
Low yields are a common issue and can often be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, inadequate mixing, or improper temperature control.
-
Hydrolysis of the Product: Sulfonyl chlorides are susceptible to hydrolysis, which can occur during aqueous workup.[3] This is a frequent cause of yield loss.
-
Suboptimal Reagent Stoichiometry: An insufficient excess of the chlorosulfonating agent can lead to incomplete conversion and increased byproduct formation.
-
Mechanical Losses: During transfer, filtration, and other handling steps at a larger scale, mechanical losses of the solid product can become more significant.
Q3: How can I minimize the formation of the diaryl sulfone byproduct?
The formation of the corresponding diaryl sulfone is a common side reaction. To minimize its formation:
-
Control the Addition Rate and Temperature: Add the 4-chlorophenoxybenzene to the chlorosulfonic acid slowly while maintaining a low reaction temperature. This helps to keep the concentration of the starting material low relative to the sulfonating agent.
-
Order of Addition: Always add the aromatic compound to the chlorosulfonic acid, not the other way around. This ensures that the chlorosulfonic acid is always in excess.
Q4: What are the best practices for the workup and purification of this compound at scale?
Given its sensitivity to moisture, the workup and purification steps are critical for obtaining a high-purity product.
-
Minimize Contact with Water: If an aqueous workup is necessary, it should be performed as quickly as possible and at low temperatures (e.g., using ice-cold water).
-
Use of Anhydrous Solvents: For extraction and recrystallization, use anhydrous solvents to prevent hydrolysis.
-
Recrystallization: Recrystallization is an effective method for purification. The choice of solvent is critical and should be determined on a small scale first. Common solvents for recrystallizing sulfonyl chlorides include mixtures of hexanes and ethyl acetate or toluene.
-
Drying: The final product should be thoroughly dried under vacuum to remove any residual solvent and moisture.
Troubleshooting Guides
Issue 1: Low Yield
| Symptom | Potential Cause | Recommended Solution |
| Low isolated yield after aqueous workup. | Product Hydrolysis: The sulfonyl chloride is reacting with water to form the water-soluble sulfonic acid.[3] | - Perform the aqueous quench and extractions at low temperatures (0-5 °C).- Minimize the time the product is in contact with the aqueous phase.- Use a saturated brine solution to wash the organic layer, which can help to reduce the solubility of the product in the aqueous phase. |
| Significant amount of starting material remains. | Incomplete Reaction: Reaction time may be insufficient at the scaled-up volume, or mixing may be inadequate. | - Increase the reaction time and monitor the reaction progress by TLC or HPLC.- Ensure efficient stirring to maintain a homogeneous reaction mixture. For larger vessels, consider the type and speed of the agitator. |
| Low yield with significant byproduct formation. | Suboptimal Stoichiometry or Temperature Control: Incorrect molar ratios or temperature excursions can favor side reactions. | - Re-evaluate the molar ratio of chlorosulfonic acid to the starting material. A higher excess of the acid may be needed at a larger scale.- Improve temperature control of the reactor. For highly exothermic reactions, consider a jacketed reactor with a reliable cooling system. |
Issue 2: Product Purity
| Symptom | Potential Cause | Recommended Solution |
| Presence of diaryl sulfone impurity. | Insufficient Excess of Chlorosulfonating Agent: This is a common byproduct when the stoichiometry is not optimized. | - Increase the molar excess of chlorosulfonic acid.- Control the rate of addition of the starting material to the acid. |
| Product is discolored (yellow or brown). | Thermal Decomposition or Impurities in Starting Materials: Overheating during the reaction or purification can cause decomposition. | - Ensure the reaction temperature does not exceed the recommended range.- Use high-purity starting materials.- Consider a purification step with activated carbon during recrystallization to remove colored impurities. |
| Product is wet or oily after drying. | Incomplete Removal of Solvent or Water: Residual solvent or moisture can affect the product's appearance and stability. | - Increase the drying time under vacuum.- If using a rotary evaporator, ensure the bath temperature is appropriate for the solvent being removed.- For the final drying step, consider using a vacuum oven at a gentle temperature. |
Experimental Protocols
Lab-Scale Synthesis of this compound (Illustrative Protocol)
This protocol is a general guideline adapted from established procedures for the synthesis of similar sulfonyl chlorides. It should be optimized for the specific equipment and scale of your laboratory.
Materials:
-
4-Chlorophenoxybenzene
-
Chlorosulfonic acid
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Suitable organic solvent for extraction (e.g., dichloromethane or diethyl ether)
-
Recrystallization solvent (e.g., hexane/ethyl acetate mixture)
Procedure:
-
In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas.
-
Charge the flask with a 3 to 5 molar excess of chlorosulfonic acid.
-
Cool the chlorosulfonic acid to 0-5 °C in an ice-water bath.
-
Slowly add 4-chlorophenoxybenzene (1 equivalent) dropwise from the dropping funnel to the stirred chlorosulfonic acid over a period of 1-2 hours, ensuring the internal temperature is maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Slowly and carefully pour the reaction mixture onto the ice-water with vigorous stirring.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.
-
Dissolve the crude solid in a suitable organic solvent for extraction.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from an appropriate solvent system.
Visualizations
Caption: Experimental workflow for the lab-scale synthesis of this compound.
Caption: Troubleshooting decision tree for diagnosing low reaction yield.
References
Technical Support Center: Analysis of 4-(4-chlorophenoxy)benzenesulfonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4-chlorophenoxy)benzenesulfonyl chloride. The focus is on the identification of impurities using Thin-Layer Chromatography (TLC).
Troubleshooting Guide
This guide addresses common issues encountered during the TLC analysis of this compound and its reaction mixtures.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No spots are visible on the TLC plate. | 1. The sample solution is too dilute.2. The compound is not UV-active and no staining was performed.3. The solvent level in the developing chamber was above the spotting line. | 1. Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.2. Use a chemical stain for visualization (e.g., potassium permanganate or p-anisaldehyde).3. Ensure the solvent level is below the origin line on the TLC plate. |
| Spots are streaking or elongated. | 1. The sample is overloaded (too concentrated).2. The compound is highly polar and interacting strongly with the silica gel.3. The sample is acidic or basic. | 1. Dilute the sample solution before spotting.2. Add a small amount of a more polar solvent (e.g., methanol) to the mobile phase.3. Add a small amount of acetic acid (for acidic samples) or triethylamine (for basic samples) to the mobile phase. |
| All spots remain at the baseline (low Rf). | The mobile phase is not polar enough to move the compounds up the plate. | Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. |
| All spots are near the solvent front (high Rf). | The mobile phase is too polar, causing all compounds to move with the solvent front. | Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, decrease the proportion of ethyl acetate. |
| Spots are not well-separated. | The polarity of the mobile phase is not optimal for separating the mixture of compounds. | Try a different solvent system. Consider a mixture of dichloromethane and methanol, or toluene and ethyl acetate. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a sample of this compound?
A1: Common impurities can include unreacted starting materials such as 4-chlorophenol and precursors to the benzenesulfonyl chloride moiety. The most prevalent impurities are typically the hydrolysis product, 4-(4-chlorophenoxy)benzenesulfonic acid, and a diaryl sulfone byproduct formed during the chlorosulfonation reaction.
Q2: How can I differentiate between the desired product and its hydrolysis product on a TLC plate?
A2: The hydrolysis product, 4-(4-chlorophenoxy)benzenesulfonic acid, is significantly more polar than the sulfonyl chloride. Therefore, in a normal-phase TLC system (silica gel), the sulfonic acid will have a much lower Rf value and may even remain at the baseline, while the sulfonyl chloride will travel further up the plate.
Q3: What visualization techniques are most effective for these compounds?
A3: Due to the aromatic nature of this compound and its likely impurities, UV light at 254 nm is a primary, non-destructive method for visualization.[1] For enhanced or alternative visualization, a potassium permanganate stain can be effective for compounds that can be oxidized. A p-anisaldehyde stain can also be used, which may produce different colors for different spots upon heating.
Q4: My TLC plate shows a spot that doesn't correspond to the starting material, product, or hydrolysis product. What could it be?
A4: This spot could be the diaryl sulfone byproduct, which is often formed in small amounts during the synthesis of aryl sulfonyl chlorides.[2] This byproduct is generally less polar than the sulfonic acid but may have a similar polarity to the starting sulfonyl chloride, requiring careful optimization of the TLC solvent system for good separation.
Impurity Identification by TLC
The following table summarizes the expected relative Rf values for this compound and its common impurities on a silica gel TLC plate developed with a non-polar/polar solvent system like hexane/ethyl acetate.
| Compound | Structure | Relative Polarity | Expected Relative Rf Value |
| This compound | C₁₂H₈Cl₂O₃S | Low | High |
| Diaryl sulfone byproduct | Varies | Low to Medium | Medium to High |
| 4-Chlorophenol (Starting Material) | C₆H₅ClO | Medium | Medium |
| 4-(4-chlorophenoxy)benzenesulfonic acid (Hydrolysis Product) | C₁₂H₉ClO₄S | High | Low (may remain at baseline) |
Experimental Protocol: TLC Analysis
This protocol provides a detailed methodology for the TLC analysis of this compound.
1. Materials:
-
Silica gel 60 F254 TLC plates
-
TLC developing chamber
-
Capillary tubes for spotting
-
Mobile Phase: 7:3 Hexane:Ethyl Acetate (v/v)
-
Sample solution: Dissolve a small amount of the test material in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Visualization tools: UV lamp (254 nm), potassium permanganate stain.
2. Procedure:
-
Plate Preparation: Using a pencil, gently draw a straight line (the origin) approximately 1 cm from the bottom of the TLC plate.
-
Spotting: Use a capillary tube to apply a small spot of the dissolved sample onto the origin line. If comparing with standards (starting material, etc.), spot them alongside the sample, ensuring adequate space between spots.
-
Development: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the solvent level is below the origin. Cover the chamber and allow the solvent to ascend the plate.
-
Completion: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.
-
Drying: Allow the plate to air dry completely in a fume hood.
-
Visualization:
-
Place the dried plate under a UV lamp (254 nm) and circle any visible spots with a pencil.
-
For further visualization, dip the plate into a potassium permanganate stain and gently heat with a heat gun until spots appear.
-
7. Data Analysis: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Logical Workflow for Impurity Identification
Caption: Workflow for TLC analysis and impurity identification.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 4-(4-Chlorophenoxy)benzenesulfonyl Chloride and Tosyl Chloride for Sulfonylation Reactions
For Immediate Release
[City, State] – [Date] – In the landscape of synthetic chemistry and drug development, the choice of a sulfonating agent is a critical parameter influencing reaction efficiency and yield. This guide provides a detailed comparative analysis of the reactivity of two prominent arylsulfonyl chlorides: 4-(4-chlorophenoxy)benzenesulfonyl chloride and the widely-used p-toluenesulfonyl chloride (tosyl chloride). This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the electronic effects that govern the reactivity of these reagents, supported by established principles of physical organic chemistry.
Executive Summary
The reactivity of arylsulfonyl chlorides in nucleophilic substitution reactions is fundamentally dictated by the electrophilicity of the sulfur atom. This electrophilicity is, in turn, modulated by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups enhance reactivity by increasing the partial positive charge on the sulfur atom, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease reactivity by diminishing the electrophilicity of the sulfur center.
Based on these principles, This compound is predicted to be a more reactive sulfonating agent than tosyl chloride. The 4-chlorophenoxy substituent, through a combination of inductive and resonance effects, acts as a net electron-withdrawing group compared to the electron-donating methyl group of tosyl chloride.
Data Presentation: Electronic Effects and Predicted Reactivity
The Hammett equation provides a quantitative framework for understanding the electronic influence of substituents on the reactivity of aromatic compounds. The Hammett substituent constant, sigma (σ), is a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, which accelerates reactions that are favored by a decrease in electron density at the reaction center. Conversely, a negative σ value signifies an electron-donating group, which retards such reactions.
| Compound | Substituent | Substituent Position | Hammett Constant (σp) | Predicted Effect on Reactivity |
| This compound | 4-Chlorophenoxy | para | > -0.32 (net electron-withdrawing relative to H) | Increased Reactivity |
| Tosyl Chloride | Methyl | para | -0.17[1] | Decreased Reactivity |
Note: The σp value for the 4-chlorophenoxy group is not directly available but can be inferred. The phenoxy group itself is electron-donating (σp = -0.320), however, the addition of an electron-withdrawing chlorine atom on the phenoxy ring will reduce this electron-donating effect, making the overall group less donating than a simple methyl group and likely electron-withdrawing in character relative to an unsubstituted benzene ring.
Studies on the solvolysis of substituted benzenesulfonyl chlorides consistently demonstrate a positive correlation between the electron-withdrawing strength of the substituent and the reaction rate.[2][3] This is attributed to the stabilization of the developing negative charge in the transition state of the nucleophilic attack.
Experimental Protocols
To empirically determine the relative reactivity of this compound and tosyl chloride, a competitive reaction or parallel kinetic studies can be performed. A general protocol for the sulfonylation of an alcohol is provided below.
General Protocol for the Tosylation/Sulfonylation of a Primary Alcohol
Materials:
-
Primary alcohol (e.g., benzyl alcohol)
-
This compound
-
Tosyl chloride
-
Pyridine (or other suitable base)
-
Dichloromethane (DCM) as solvent
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
-
Nuclear Magnetic Resonance (NMR) spectrometer and/or Gas Chromatography-Mass Spectrometry (GC-MS) for product characterization and yield determination.
Procedure:
-
In two separate, identical round-bottom flasks, dissolve the primary alcohol (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
To each flask, add pyridine (1.2 eq) and stir the solution at room temperature for 10 minutes.
-
To the first flask, add this compound (1.1 eq) portion-wise. To the second flask, add tosyl chloride (1.1 eq) portion-wise.
-
Monitor the progress of both reactions simultaneously by TLC at regular time intervals (e.g., every 15 minutes).
-
Upon completion (as indicated by the consumption of the starting alcohol), quench both reactions by adding water.
-
Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Determine the yield of the respective sulfonate esters by weight and characterize the products using NMR and/or GC-MS.
The reaction that reaches completion faster or gives a higher yield in a shorter period is indicative of the more reactive sulfonyl chloride. For a more quantitative comparison, kinetic studies monitoring the disappearance of the starting material or the appearance of the product over time can be conducted using techniques like HPLC or in-situ IR spectroscopy.
Mandatory Visualization
Caption: Key factors governing the reactivity of sulfonyl chlorides.
Caption: General experimental workflow for comparing sulfonyl chloride reactivity.
Conclusion
The selection of an appropriate sulfonating agent is a nuanced decision that can significantly impact the outcome of a synthetic sequence. While tosyl chloride is a reliable and widely utilized reagent, the electronic properties of this compound suggest it is a more reactive alternative. The electron-withdrawing nature of the 4-chlorophenoxy group enhances the electrophilicity of the sulfonyl sulfur, thereby accelerating the rate of nucleophilic attack. For reactions involving less reactive nucleophiles or where milder reaction conditions are desired, this compound may offer a distinct advantage in terms of reaction time and efficiency. Researchers are encouraged to consider these electronic factors when designing synthetic strategies that employ sulfonyl chlorides.
References
A Comparative Guide to the Analytical Validation of 4-(4-Chlorophenoxy)benzenesulfonyl Chloride Purity by HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of key intermediates like 4-(4-chlorophenoxy)benzenesulfonyl chloride is paramount for the synthesis of safe and effective pharmaceuticals. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for determining the purity of this compound, supported by experimental data and detailed methodologies.
Comparison of Analytical Methods
A direct comparison of analytical methodologies for the purity assessment of this compound is presented below. HPLC is highlighted as the primary and most robust method, with Gas Chromatography (GC) and Derivatization followed by HPLC serving as viable alternatives for specific applications.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Derivatization followed by HPLC |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Chemical modification of the analyte to enhance detectability or chromatographic behavior, followed by HPLC separation. |
| Applicability | Well-suited for the analysis of non-volatile and thermally labile compounds like sulfonyl chlorides. | Suitable for the analysis of volatile impurities but may cause degradation of the main compound at high temperatures. | Useful for trace-level quantification and for highly reactive compounds that are difficult to analyze directly. |
| Selectivity | High selectivity can be achieved by optimizing the stationary phase, mobile phase, and detector. | High selectivity, especially when coupled with a mass spectrometer (GC-MS). | Selectivity is dependent on both the derivatization reaction and the subsequent HPLC separation. |
| Sensitivity | Good sensitivity, typically in the µg/mL to ng/mL range with UV detection. | High sensitivity, especially with selective detectors, for volatile analytes. | Can significantly enhance sensitivity, allowing for the detection of trace-level impurities. |
| Precision (%RSD) | Typically < 2% for replicate injections. | Generally < 5% for replicate injections. | Precision is influenced by the reproducibility of the derivatization step. |
| Accuracy (% Recovery) | Typically within 98-102%. | Dependent on sample preparation and the volatility of the analyte. | Accuracy can be affected by the efficiency and completeness of the derivatization reaction. |
| Limitations | Requires the compound to be soluble in the mobile phase. | The analyte must be volatile and thermally stable. | The derivatization process can be complex and time-consuming, and may introduce additional sources of error. |
Experimental Protocols
Detailed methodologies for the recommended HPLC method and a potential GC alternative are provided below.
High-Performance Liquid Chromatography (HPLC) Method
This reverse-phase HPLC method is designed for the accurate and precise determination of the purity of this compound.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: A mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid. The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 230 nm
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in acetonitrile to obtain a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Prepare the sample by dissolving it in acetonitrile to achieve a similar concentration to the standard solution.
-
-
Validation Parameters:
-
Linearity: A linear relationship between peak area and concentration should be established over a range of, for example, 0.01 to 0.2 mg/mL (r² > 0.999).
-
Precision: The relative standard deviation (RSD) for replicate injections of the standard solution should be less than 2%.
-
Accuracy: The recovery of the analyte from a spiked matrix should be within 98-102%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Alternative Method: Gas Chromatography (GC) for Volatile Impurities
This method is suitable for identifying and quantifying potential volatile impurities in the this compound sample.
-
Chromatographic Conditions:
-
Column: DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow rate
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Detector Temperature: 300 °C
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 10 mg/mL.
-
Analytical Workflow Visualization
The following diagram illustrates the logical workflow for the analytical validation of this compound purity by HPLC.
Caption: Workflow for the analytical validation of this compound purity by HPLC.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the analytical method chosen and the quality attributes of the final pharmaceutical product.
Caption: Impact of analytical purity control on final drug product quality.
A Researcher's Guide to the NMR Characterization of 4-(4-chlorophenoxy)benzenesulfonyl chloride and its Analogues
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel organic compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation. This guide provides a framework for the ¹H and ¹³C NMR characterization of 4-(4-chlorophenoxy)benzenesulfonyl chloride.
Please note: While this guide provides a comprehensive protocol and comparative data, a thorough search of scientific databases did not yield publicly available, experimentally determined ¹H and ¹³C NMR data for this compound. Therefore, this guide presents data for structurally related and commercially available alternatives—benzenesulfonyl chloride and 4-chlorobenzenesulfonyl chloride—to serve as a reference for spectral interpretation.
Comparative NMR Data of Alternative Sulfonyl Chlorides
The following table summarizes the ¹H and ¹³C NMR spectral data for benzenesulfonyl chloride and 4-chlorobenzenesulfonyl chloride, providing a baseline for predicting the spectral features of this compound.
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm), Multiplicity, Coupling Constant (J, Hz) | ¹³C NMR Chemical Shifts (δ, ppm) |
| Benzenesulfonyl chloride | CDCl₃ | 8.03 (d, J=7.4 Hz, 2H), 7.82 (t, J=7.4 Hz, 1H), 7.70 (t, J=7.4 Hz, 2H)[1] | 143.5, 134.9, 129.5, 128.0 |
| 4-Chlorobenzenesulfonyl chloride | CDCl₃ | 7.95 (d, J=8.7 Hz, 2H), 7.60 (d, J=8.7 Hz, 2H) | 142.0, 141.5, 129.9, 129.5 |
Predicted NMR Spectra for this compound
Based on the structures of the reference compounds, the ¹H NMR spectrum of this compound is expected to show four distinct signals in the aromatic region, each integrating to two protons. The protons on the benzenesulfonyl group will likely appear as two doublets, while the protons on the chlorophenoxy group will also present as two doublets. The electron-withdrawing nature of the sulfonyl chloride group and the ether linkage will influence the precise chemical shifts. Similarly, the ¹³C NMR spectrum is anticipated to display signals for all unique carbon atoms in the molecule.
Experimental Protocols for NMR Characterization
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of the sulfonyl chloride compound into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[2]
-
Dissolution: Add approximately 0.6-0.8 mL of the deuterated solvent to the vial containing the sample. Gently swirl the vial to ensure complete dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To avoid signal distortion from suspended particles, it is advisable to filter the solution through a small plug of glass wool placed in the pipette.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm. Often, commercially available deuterated solvents already contain TMS.
Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: Typically -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.
-
Spectral Width: Typically 0 to 220 ppm.[1]
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 to 4096) is required to achieve an adequate signal-to-noise ratio.
Data Processing:
-
The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier Transform.
-
The spectrum is phased to ensure all peaks are in the positive absorptive mode.
-
The baseline is corrected to be flat.
-
The chemical shifts are referenced to the TMS signal at 0 ppm.
-
For ¹H NMR, the signals are integrated to determine the relative number of protons.
-
Peak picking is performed to identify the precise chemical shifts of all signals.
Visualizing the Characterization Workflow and Molecular Structure
To aid in understanding the experimental process and the molecular structure, the following diagrams are provided.
Caption: Workflow for NMR-based characterization of organic compounds.
Caption: Structure of this compound.
References
A Researcher's Guide to FT-IR Analysis of the Sulfonyl Chloride Group
For researchers, scientists, and drug development professionals, the precise characterization of functional groups is paramount. The sulfonyl chloride group (-SO₂Cl) is a key reactive moiety in many organic syntheses, particularly in the development of sulfonamide drugs and other biologically active compounds. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid and non-destructive method for the identification and analysis of this important functional group. This guide offers a comparative analysis of the FT-IR spectral data of the sulfonyl chloride group against common alternatives, supported by experimental data and detailed protocols.
Comparative FT-IR Data of Sulfonyl Chlorides and Related Analogs
The sulfonyl chloride group is characterized by strong absorption bands in the mid-infrared region, primarily arising from the asymmetric and symmetric stretching vibrations of the S=O bonds. The exact position of these bands can be influenced by the electronic and steric effects of the attached organic residue. For comparative purposes, this guide includes data for common sulfonyl chlorides as well as related sulfonamides and sulfonic acids, which are often encountered as starting materials, byproducts, or alternative functional groups in synthetic pathways.
| Functional Group | Compound Example | Asymmetric S=O Stretch (ν_as) (cm⁻¹) | Symmetric S=O Stretch (ν_s) (cm⁻¹) | S-Cl Stretch (ν) (cm⁻¹) | Other Key Bands (cm⁻¹) |
| Sulfonyl Chloride | Benzenesulfonyl Chloride | ~1380 | ~1180 | ~560-580 | Aromatic C=C: ~1580, ~1480, ~1450 |
| Methanesulfonyl Chloride | ~1365 | ~1175 | ~530-550 | C-H stretch: ~3020, ~2940 | |
| p-Toluenesulfonyl Chloride | ~1370 | ~1175 | ~550-570 | Aromatic C=C: ~1595, C-H (in-plane bend): ~1095 | |
| Dansyl Chloride | ~1331 | ~1162 | Not specified | N-CH₃ stretch: ~2850, Aromatic C=C: ~1590 | |
| Sulfonamide | Benzenesulfonamide | ~1330 | ~1160 | N/A | N-H stretch: ~3370, ~3270 |
| Methanesulfonamide | ~1320 | ~1155 | N/A | N-H stretch: ~3350, ~3250 | |
| Sulfonic Acid | p-Toluenesulfonic Acid | ~1173 | ~1030 | N/A | O-H stretch: ~3400-2800 (broad), S-O stretch: ~1002 |
Note: The exact peak positions can vary slightly depending on the sample preparation method, physical state of the compound (solid, liquid, or solution), and the specific instrument used.[1]
Experimental Protocols
Accurate and reproducible FT-IR data relies on proper sample preparation and instrument operation. Below are detailed protocols for the analysis of solid and liquid samples containing sulfonyl chloride groups.
Protocol 1: FT-IR Analysis of a Solid Sample using Attenuated Total Reflectance (ATR)
This method is ideal for the rapid analysis of solid powder samples with minimal preparation.
Materials:
-
FT-IR Spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal)
-
Spatula
-
Isopropanol or other suitable solvent for cleaning
-
Lens tissue
-
Solid sample of the sulfonyl chloride compound
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a lens tissue dampened with isopropanol.
-
Allow the crystal to dry completely.
-
Record a background spectrum to account for atmospheric and instrumental interferences.
-
-
Sample Application:
-
Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.
-
-
Apply Pressure:
-
Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal.
-
-
Spectrum Acquisition:
-
Acquire the FT-IR spectrum of the sample. A typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.
-
To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32).
-
-
Data Processing:
-
Process the acquired spectrum as needed (e.g., baseline correction, peak picking).
-
Protocol 2: FT-IR Analysis of a Liquid Sample using NaCl Plates
This protocol is suitable for the analysis of pure liquid sulfonyl chlorides or solutions in an appropriate infrared-transparent solvent.
Materials:
-
FT-IR Spectrometer
-
Two polished sodium chloride (NaCl) or potassium bromide (KBr) plates
-
Pasteur pipette or dropper
-
Sample holder for liquid cells
-
Volatile solvent for cleaning (e.g., chloroform, acetone)
-
Liquid sample (neat or as a solution)
Procedure:
-
Plate Preparation:
-
Clean the NaCl plates thoroughly with a volatile solvent and allow them to dry completely in a desiccator. Handle the plates by their edges to avoid transferring moisture from your fingers.
-
-
Sample Application:
-
Place one to two drops of the liquid sample onto the center of one NaCl plate.
-
Carefully place the second NaCl plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates. Avoid the formation of air bubbles.
-
-
Sample Holder Assembly:
-
Place the "sandwich" of NaCl plates into the demountable cell holder and secure it.
-
-
Spectrum Acquisition:
-
Acquire a background spectrum of the empty beam path.
-
Place the sample holder in the FT-IR instrument's sample compartment.
-
Acquire the FT-IR spectrum of the liquid sample over the desired wavenumber range.
-
-
Cleaning:
-
After analysis, disassemble the cell and clean the NaCl plates thoroughly with a suitable solvent. Store the plates in a desiccator to prevent damage from atmospheric moisture.
-
FT-IR Analysis Workflow
The following diagram illustrates the logical workflow for the FT-IR analysis of a compound containing a sulfonyl chloride group.
Caption: Workflow for FT-IR Analysis of Sulfonyl Chlorides.
This guide provides a foundational understanding of the FT-IR analysis of the sulfonyl chloride group. By utilizing the provided data, protocols, and workflow, researchers can confidently identify and characterize this important functional group in their synthesized compounds, aiding in the advancement of drug development and chemical research.
References
Comparative Analysis of Mass Spectrometry Fragmentation Patterns: A Focus on 4-(4-chlorophenoxy)benzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-(4-chlorophenoxy)benzenesulfonyl chloride with related, simpler structures. Understanding these fragmentation pathways is crucial for the structural elucidation and identification of molecules in complex mixtures, a common task in pharmaceutical and chemical research.
Introduction
This compound is a compound of interest in medicinal chemistry and materials science. Its structure combines three key features that dictate its behavior in a mass spectrometer: a diphenyl ether linkage, a sulfonyl chloride group, and a chlorinated aromatic ring. Electron ionization mass spectrometry fragments molecules in a reproducible manner, creating a unique fingerprint that allows for structural identification. By comparing the fragmentation of this complex molecule to its simpler analogues, benzenesulfonyl chloride and 4-chlorobenzenesulfonyl chloride, we can systematically understand the contribution of each functional group to the overall mass spectrum.
Experimental Protocols
The data presented in this guide is based on standard electron ionization mass spectrometry techniques. A typical experimental protocol is as follows:
1. Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe. For GC-MS, a capillary column (e.g., DB-5ms) is used to separate the analyte from the solvent and any impurities.
2. Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M+•).
3. Fragmentation: The molecular ion, being energetically unstable, undergoes a series of unimolecular decomposition reactions, breaking into smaller charged fragments and neutral radicals or molecules.
4. Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
5. Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Data Presentation: Comparison of Key Fragments
The following table summarizes the major fragment ions observed in the electron ionization mass spectra of benzenesulfonyl chloride, 4-chlorobenzenesulfonyl chloride, and the predicted fragments for this compound. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M+2 peaks for chlorine-containing fragments. For simplicity, the m/z values in the table correspond to the ³⁵Cl isotope.
| m/z Value | Proposed Fragment Structure | Benzenesulfonyl chloride [1][2] | 4-Chlorobenzenesulfonyl chloride [3][4] | This compound (Predicted) |
| 302 | [C₁₂H₈Cl₂O₃S]⁺• | - | - | Molecular Ion |
| 267 | [C₁₂H₈ClO₃S]⁺• | - | - | [M - Cl]⁺ |
| 238 | [C₁₂H₈Cl₂O]⁺• | - | - | [M - SO₂]⁺• |
| 211 | [C₆H₄Cl₂O₂S]⁺• | - | Molecular Ion | - |
| 176 | [C₆H₅ClO₂S]⁺• | Molecular Ion | - | - |
| 175 | [C₆H₄ClO₂S]⁺ | - | [M - Cl]⁺ | - |
| 141 | [C₆H₅SO₂]⁺ | [M - Cl]⁺ | - | [M - C₆H₄ClO]⁺ |
| 111 | [C₆H₄Cl]⁺ | - | [M - SO₂Cl]⁺ | [M - C₆H₄O₂SCl]⁺ |
| 77 | [C₆H₅]⁺ | [M - SO₂Cl]⁺ | - | [M - C₆H₄ClO₃SCl]⁺ |
Discussion of Fragmentation Pathways
The fragmentation of these compounds is driven by the relative stability of the resulting ions and neutral losses. Aromatic rings provide significant stability to the molecular ion.[5][6]
Benzenesulfonyl Chloride: The mass spectrum of benzenesulfonyl chloride is relatively simple. The molecular ion at m/z 176 is observed. The most prominent fragmentation is the loss of a chlorine radical to form the stable benzenesulfonyl cation at m/z 141.[1][2] Further fragmentation involves the loss of sulfur dioxide (SO₂) to produce the phenyl cation at m/z 77, which is a characteristic peak for many benzene derivatives.[1][2]
4-Chlorobenzenesulfonyl Chloride: The fragmentation of 4-chlorobenzenesulfonyl chloride follows a similar pattern, but the presence of a chlorine atom on the benzene ring alters the masses of the fragments. The molecular ion is observed at m/z 211 (and 213). The loss of a chlorine radical from the sulfonyl chloride group gives a fragment at m/z 175. Subsequent loss of SO₂ results in the chlorophenyl cation at m/z 111.
This compound: For the target molecule, this compound, a more complex fragmentation pattern is expected due to the larger structure and the presence of the ether linkage.
-
Molecular Ion: The molecular ion peak is expected at m/z 302 (with isotopic peaks at 304 and 306 due to the two chlorine atoms).
-
Initial Fragmentations:
-
Loss of Cl: Similar to the simpler sulfonyl chlorides, an initial loss of the chlorine radical from the sulfonyl chloride group is highly probable, leading to a cation at m/z 267.
-
Loss of SO₂: A common fragmentation pathway for aromatic sulfonyl compounds is the elimination of sulfur dioxide.[7] This would result in an ion at m/z 238.
-
-
Cleavage of the Ether Bond: The C-O-C ether linkage is another likely point of cleavage. This can happen in two ways:
-
Cleavage to form the 4-chlorophenoxy cation ([C₆H₄ClO]⁺) at m/z 128.
-
Cleavage to form the 4-chlorobenzenesulfonyl cation ([C₆H₄ClSO₂]⁺) at m/z 175.
-
-
Formation of Phenyl Cations: Further fragmentation of the larger ions will lead to the formation of stable phenyl-type cations, such as the chlorophenyl cation at m/z 111 and the phenyl cation at m/z 77.
The presence of the 4-chlorophenoxy group introduces additional fragmentation pathways compared to the simpler benzenesulfonyl chlorides, resulting in a richer mass spectrum that can be used for unambiguous identification.
Mandatory Visualizations
Here are the diagrams illustrating the fragmentation pathway and a general experimental workflow.
Caption: Proposed EI fragmentation pathway for this compound.
Caption: General experimental workflow for MS-based structural elucidation.
References
- 1. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzenesulfonyl chloride [webbook.nist.gov]
- 3. 4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzenesulfonyl chloride, 4-chloro- [webbook.nist.gov]
- 5. GCMS Section 6.9.5 [people.whitman.edu]
- 6. whitman.edu [whitman.edu]
- 7. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Spectroscopic Validation of Sulfonamide Product Structure
For researchers, scientists, and drug development professionals, the precise confirmation of a sulfonamide's molecular structure is a critical step in ensuring the identity, purity, and efficacy of a synthesized compound. While a suite of spectroscopic methods provides a powerful toolkit for this purpose, understanding the strengths and limitations of each technique is paramount for a comprehensive and unambiguous structural validation. This guide offers an objective comparison of key spectroscopic methods, supported by experimental data for the archetypal sulfonamide, sulfanilamide, and presents an overview of X-ray crystallography as a definitive alternative.
Spectroscopic Methods: A Comparative Overview
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy is typically employed to elucidate the structure of a sulfonamide product. Each method provides unique and complementary information.
| Spectroscopic Method | Information Provided | Key Advantages |
| ¹H and ¹³C NMR | Provides detailed information about the chemical environment, connectivity, and number of hydrogen and carbon atoms. | Unambiguous structural elucidation and identification of impurities. |
| FT-IR Spectroscopy | Identifies the presence of specific functional groups based on their vibrational frequencies. | Rapid, non-destructive, and highly sensitive to the key sulfonamide (-SO₂NH₂) functional group. |
| Mass Spectrometry | Determines the molecular weight and elemental composition of the molecule and provides structural information through fragmentation patterns. | High sensitivity and ability to confirm molecular formula. |
| UV-Vis Spectroscopy | Provides information about the electronic transitions within the molecule, often influenced by the aromatic system and conjugation. | Simple, rapid, and can be used for quantitative analysis. |
Quantitative Data for Sulfanilamide
To illustrate the data obtained from each technique, the following tables summarize the expected spectroscopic data for sulfanilamide.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Sulfanilamide in DMSO-d₆
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H NMR | 7.48 | Doublet | 2H, Aromatic Protons (ortho to -SO₂NH₂) |
| 6.63 | Doublet | 2H, Aromatic Protons (ortho to -NH₂) | |
| 6.95 | Singlet | 2H, -SO₂NH₂ | |
| 5.75 | Singlet | 2H, -NH₂ | |
| ¹³C NMR | 152.9 | Singlet | C-NH₂ |
| 128.9 | Singlet | C-SO₂NH₂ | |
| 127.1 | Singlet | CH (ortho to -SO₂NH₂) | |
| 112.5 | Singlet | CH (ortho to -NH₂) |
Table 2: FT-IR Characteristic Absorption Bands for Sulfanilamide [1][2][3][4][5]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3475, 3380 | Strong | N-H stretching (asymmetric and symmetric) of -NH₂ |
| 3250 | Strong | N-H stretching of -SO₂NH₂ |
| 1625 | Strong | N-H bending of -NH₂ |
| 1595, 1490 | Medium-Strong | C=C aromatic ring stretching |
| 1315 | Strong | SO₂ asymmetric stretching |
| 1150 | Strong | SO₂ symmetric stretching |
| 900 | Medium | S-N stretching |
Table 3: Mass Spectrometry Fragmentation Data for Sulfanilamide [6][7][8]
| m/z | Relative Intensity (%) | Assignment |
| 172 | 100 | [M]⁺ (Molecular Ion) |
| 156 | 60 | [M - NH₂]⁺ |
| 108 | 85 | [M - SO₂NH₂]⁺ |
| 92 | 70 | [C₆H₄NH₂]⁺ |
| 65 | 40 | [C₅H₅]⁺ |
Table 4: UV-Vis Absorption Maxima (λmax) for Sulfanilamide [9][10][11][12]
| Solvent/pH | λmax (nm) |
| Ethanol | 262, 192 |
| Acidic (pH < 2) | Spectrum of benzenesulfonamide |
| Alkaline (pH > 10) | Shift to shorter wavelength |
Alternative Method: X-ray Crystallography
For an unequivocal determination of the three-dimensional structure of a sulfonamide, single-crystal X-ray crystallography is the gold standard.[13][14][15][16] This technique provides precise atomic coordinates, bond lengths, bond angles, and information about intermolecular interactions in the solid state.
Comparison with Spectroscopic Methods:
| Feature | Spectroscopic Methods | X-ray Crystallography |
| Sample State | Solution or solid | Single crystal |
| Information | Connectivity, functional groups, molecular weight | 3D atomic arrangement, bond lengths/angles |
| Ambiguity | Can sometimes be ambiguous for complex structures or isomers | Provides an unambiguous structure |
| Throughput | Generally higher | Can be time-consuming to obtain suitable crystals |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy[17][18][19][20][21]
-
Sample Preparation: Dissolve 5-10 mg of the sulfonamide product in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum, typically requiring 16-32 scans.
-
Acquire a ¹³C NMR spectrum, which may require a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise.
-
Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) as needed to establish connectivity.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy[17][22][23][24]
-
Sample Preparation:
-
KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use an FT-IR spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction to remove atmospheric and instrumental interferences.
Mass Spectrometry (MS)[25][26][27][28][29][30]
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument and ionization technique.
-
Instrumentation: Use a mass spectrometer equipped with a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum in the appropriate mass range. For structural elucidation, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sulfonamide in a UV-transparent solvent (e.g., ethanol, methanol, water). The concentration should be adjusted to yield an absorbance in the range of 0.2-1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm). Use the pure solvent as a reference.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
X-ray Crystallography[31][32][33][34][35][36]
-
Crystal Growth: Grow single crystals of the sulfonamide product of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a single crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data as the crystal is rotated in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final, high-resolution crystal structure.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the validation process.
Caption: General workflow for the structural validation of a sulfonamide product.
Caption: Decision-making workflow for sulfonamide structure validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfanilamide(63-74-1) IR Spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. pharmahealthsciences.net [pharmahealthsciences.net]
- 10. researchgate.net [researchgate.net]
- 11. UV-Vis Spectrum of Sulfanilamide | SIELC Technologies [sielc.com]
- 12. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 13. benchchem.com [benchchem.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 16. news-medical.net [news-medical.net]
Quantitative Analysis of Reaction Conversion: A Comparative Guide to Spectroscopic and Chromatographic Methods
For researchers, scientists, and professionals in drug development, the precise monitoring of reaction conversion is paramount for process optimization, kinetic studies, and ensuring product quality. While various analytical techniques can provide this crucial data, Nuclear Magnetic Resonance (-NMR) spectroscopy has emerged as a powerful tool for quantitative analysis. This guide provides an objective comparison of quantitative NMR (qNMR) with other common analytical methods—Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS)—supported by experimental data and detailed protocols.
Principles of Reaction Monitoring Techniques
Quantitative NMR (qNMR) operates on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[1] This inherent quantitative nature allows for the determination of the concentration of reactants and products over time without the need for extensive calibration with response factors for each component.[1][2] By integrating specific, well-resolved signals corresponding to starting materials and products, the reaction conversion can be accurately calculated.
Gas Chromatography (GC) separates volatile and thermally stable compounds based on their partitioning between a stationary phase and a mobile gas phase. When coupled with a Flame Ionization Detector (FID), GC provides quantitative data by integrating the peak areas of the separated components. The concentration is determined by comparing these areas to those of known standards.
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase.[3] A UV-Vis detector is commonly used, and quantification is achieved by relating the peak area to the concentration using a calibration curve generated from standards.[2][4] Unlike NMR, the detector response in HPLC can vary significantly between different compounds, necessitating individual calibration.[2][4]
Mass Spectrometry (MS) identifies and quantifies compounds based on their mass-to-charge ratio (m/z). In the context of reaction monitoring, techniques like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) on triple-quadrupole or high-resolution mass spectrometers offer high selectivity and sensitivity for quantifying specific analytes.[5][6][7] Quantification is typically achieved using isotopically labeled internal standards.
Comparative Performance of Analytical Techniques
The choice of analytical technique for monitoring reaction conversion depends on several factors, including the nature of the analytes, the required precision and accuracy, and practical considerations like sample throughput and cost. The following table summarizes the key performance characteristics of qNMR, GC-FID, HPLC-UV, and MS.
| Parameter | Quantitative NMR (qNMR) | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Mass Spectrometry (MS) |
| Principle | Signal intensity proportional to the number of nuclei | Separation by volatility and polarity | Separation by polarity | Mass-to-charge ratio |
| Universality of Detection | High (for nuclei like ¹H, ¹³C, ¹⁹F, ³¹P) | Moderate (for volatile compounds) | Moderate (requires a chromophore for UV detection) | High (for ionizable compounds) |
| Calibration Requirement | Often not required (can use internal or external standards) | Required (response factors vary) | Required (response factors vary significantly) | Required (often with isotopically labeled standards) |
| Accuracy | High | High | High (with proper calibration) | Very High |
| Precision (%RSD) | < 1-2% | < 2% | < 2% | < 5-15% |
| Limit of Detection (LOD) | ~µg/mL to mg/mL | ~ng/mL | ~ng/mL | ~pg/mL to fg/mL |
| Limit of Quantification (LOQ) | ~µg/mL to mg/mL | ~ng/mL | ~ng/mL | ~pg/mL to fg/mL |
| Analysis Time per Sample | Minutes | Minutes to tens of minutes | Minutes to tens of minutes | Minutes |
| Structural Information | High (provides detailed molecular structure) | Low (retention time only) | Low (retention time only) | Moderate (fragmentation patterns) |
| Sample Throughput | Moderate | High | High | High |
| Cost (Instrument) | High | Moderate | Moderate | High to Very High |
| Solvent Consumption | Low | Low | High | Moderate |
Experimental Protocols
Quantitative NMR (qNMR) Protocol for Reaction Monitoring
This protocol outlines the general steps for monitoring a chemical reaction using qNMR with an internal standard.
1. Sample Preparation: a. Accurately weigh a known amount of a suitable internal standard (IS). The IS should be stable under the reaction conditions, not react with any components, and have at least one signal that is well-resolved from the signals of the reactants and products. b. In a separate vial, accurately weigh the limiting reagent for the reaction. c. Dissolve both the IS and the limiting reagent in a deuterated solvent suitable for the reaction. d. Transfer a portion of this solution to an NMR tube for the t=0 measurement.
2. NMR Data Acquisition: a. Acquire a ¹H NMR spectrum of the t=0 sample. b. Key Parameters:
- Pulse Angle: Use a 30° or 45° pulse angle to ensure a shorter relaxation delay can be used.
- Relaxation Delay (d1): Set d1 to be at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration. A typical starting point is 10-30 seconds.
- Number of Scans (ns): Use a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[8]
- Receiver Gain: Set the receiver gain to avoid signal clipping.
3. Reaction Monitoring: a. Initiate the reaction by adding the other reagent(s) to the remaining solution from step 1c. b. At various time points, withdraw an aliquot of the reaction mixture, quench the reaction if necessary, and prepare an NMR sample in a deuterated solvent. c. Acquire a ¹H NMR spectrum for each time point using the same acquisition parameters as the t=0 measurement. For in-situ monitoring, a series of spectra are collected over time on the reaction mixture in the NMR tube.[9]
4. Data Processing and Analysis: a. Process all spectra uniformly (e.g., Fourier transform, phase correction, and baseline correction). b. Integrate the well-resolved signal of the internal standard and a characteristic, well-resolved signal for both the starting material and the product. c. Calculate the moles of the starting material and product at each time point relative to the known moles of the internal standard using the following formula: Moles of Analyte = (Area of Analyte Signal / Number of Protons in Analyte Signal) * (Number of Protons in IS Signal / Area of IS Signal) * Moles of IS d. Calculate the reaction conversion at each time point: Conversion (%) = [Moles of Product / (Moles of Product + Moles of Starting Material)] * 100
Gas Chromatography (GC-FID) Protocol for Reaction Monitoring
1. Method Development: a. Select a GC column that provides good separation of the reactants, products, and an internal standard. b. Optimize the temperature program (oven temperature ramp), injector temperature, and detector temperature.[10] c. Prepare a series of calibration standards containing known concentrations of the analyte of interest and the internal standard to create a calibration curve.
2. Sample Preparation: a. At each reaction time point, withdraw an aliquot of the reaction mixture. b. Quench the reaction and dilute the aliquot with a suitable solvent containing a known concentration of the internal standard.
3. GC-FID Analysis: a. Inject a small volume (typically 1 µL) of the prepared sample into the GC. b. Record the chromatogram.
4. Data Analysis: a. Integrate the peak areas of the analyte and the internal standard. b. Determine the concentration of the analyte using the calibration curve. c. Calculate the reaction conversion based on the disappearance of the starting material or the appearance of the product.
High-Performance Liquid Chromatography (HPLC-UV) Protocol for Reaction Monitoring
1. Method Development: a. Choose a suitable HPLC column (e.g., C18 for reversed-phase) and mobile phase to achieve good separation of the reaction components.[11] b. Optimize the mobile phase composition (e.g., gradient elution) and flow rate.[11] c. Select a UV detection wavelength where the analyte of interest has strong absorbance. d. Prepare calibration standards and generate a calibration curve.
2. Sample Preparation: a. At each time point, take an aliquot of the reaction mixture. b. Quench the reaction and dilute the sample with the mobile phase to a concentration within the linear range of the calibration curve.
3. HPLC-UV Analysis: a. Inject the prepared sample into the HPLC system. b. Record the chromatogram.
4. Data Analysis: a. Integrate the peak area of the analyte. b. Determine the concentration from the calibration curve. c. Calculate the reaction conversion.
Mass Spectrometry (MS) Protocol for Reaction Monitoring
1. Method Development: a. Develop a separation method (e.g., direct infusion or coupled with LC or GC). b. Optimize ionization source parameters (e.g., electrospray voltage, gas flows). c. For targeted analysis (SRM/PRM), select precursor and product ion transitions for the analyte and an isotopically labeled internal standard.[5]
2. Sample Preparation: a. At each time point, withdraw an aliquot from the reaction. b. Quench the reaction and add a known amount of the isotopically labeled internal standard. c. Dilute the sample as needed for MS analysis.
3. MS Analysis: a. Introduce the sample into the mass spectrometer. b. Acquire data in the selected mode (e.g., full scan, SIM, or SRM/PRM).
4. Data Analysis: a. Extract ion chromatograms for the analyte and the internal standard. b. Calculate the peak area ratio of the analyte to the internal standard. c. Determine the concentration of the analyte using a calibration curve prepared with the internal standard. d. Calculate the reaction conversion.
Visualizing the qNMR Workflow
The following diagram illustrates the typical workflow for quantitative analysis of reaction conversion using NMR spectroscopy.
Caption: Workflow for quantitative NMR analysis of reaction conversion.
Conclusion
Quantitative NMR spectroscopy offers a robust and often more direct method for monitoring reaction conversion compared to chromatographic techniques. Its inherent quantitative nature, ability to provide structural information, and relatively low solvent consumption make it a highly attractive option in many research and development settings.[12] However, the choice of the optimal analytical technique will always depend on the specific requirements of the reaction being studied, including the properties of the analytes, the desired level of sensitivity, and available instrumentation. By understanding the principles, advantages, and limitations of each method, researchers can make informed decisions to obtain accurate and reliable data for their chemical processes.
References
- 1. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Online NMR and HPLC as a reaction monitoring platform for pharmaceutical process development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selected reaction monitoring for quantitative proteomics: a tutorial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parallel Reaction Monitoring for High Resolution and High Mass Accuracy Quantitative, Targeted Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. whitman.edu [whitman.edu]
- 11. home.cc.umanitoba.ca [home.cc.umanitoba.ca]
- 12. researchgate.net [researchgate.net]
Comparative Efficacy of 4-(4-Chlorophenoxy)benzenesulfonyl Chloride and Other 4-Substituted Benzenesulfonyl Chlorides in the Development of Biologically Active Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of derivatives synthesized from 4-(4-chlorophenoxy)benzenesulfonyl chloride and other 4-substituted benzenesulfonyl chlorides. The biological activity of sulfonamide derivatives is significantly influenced by the nature of the substituent at the 4-position of the benzenesulfonyl chloride starting material. This document collates quantitative data from various studies to facilitate a comparison of their potential in developing therapeutic agents, with a focus on carbonic anhydrase inhibition.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the inhibitory potency (Ki in nM) of various sulfonamide derivatives against four human carbonic anhydrase (hCA) isoforms. The derivatives are grouped by the 4-substituted benzenesulfonyl chloride precursor used in their synthesis. Lower Ki values indicate stronger inhibition.
| 4-Substituent of Benzenesulfonyl Chloride | Derivative R Group | hCA I (Ki in nM) | hCA II (Ki in nM) | hCA IX (Ki in nM) | hCA XII (Ki in nM) | Reference |
| H | Benzylaminoethylureido | 552.4 | 350.1 | 1350 | 54.5 | [1] |
| 4-Cl | Benzylaminoethylureido | 582.1 | 126.9 | 458.3 | 32.0 | [1] |
| 3-NO₂ | Benzylaminoethylureido | 650.2 | 88.3 | 215.6 | 45.8 | [1] |
| 4-NO₂ | Benzylaminoethylureido | 890.5 | 772.1 | 317.1 | 478.8 | [1] |
| 2-CH₃ | Benzylaminoethylureido | 785.4 | 97.6 | 115.6 | 38.4 | [1] |
| 3-CH₃ | Benzylaminoethylureido | 643.9 | 95.2 | 189.7 | 41.2 | [1] |
| Reference Compound | Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 | [1] |
Note: The data above is for a series of benzylaminoethylureido-tailed benzenesulfonamide derivatives to provide a standardized comparison of the effect of the 4-substituent.[1] The efficacy of the final compound is highly dependent on the entire molecular structure.
Experimental Protocols
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the sulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms is typically determined using a stopped-flow CO₂ hydration assay.
Principle: This method measures the inhibition of the enzyme-catalyzed hydration of carbon dioxide. The assay is performed at a constant temperature (e.g., 25 °C).
Materials:
-
Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
4-Nitrophenol (or other suitable pH indicator)
-
Buffer solution (e.g., Tris-HCl)
-
CO₂-saturated water
-
The sulfonamide inhibitor dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
A solution of the hCA isoenzyme and the pH indicator is prepared in the buffer.
-
This enzyme-indicator solution is mixed with a CO₂-saturated water solution in a stopped-flow instrument.
-
The hydration of CO₂ to bicarbonate and a proton causes a pH change, which is monitored by the change in absorbance of the pH indicator over time.
-
The initial rates of the enzymatic reaction are recorded.
-
To determine the inhibitory potency, the assay is repeated with various concentrations of the sulfonamide inhibitor.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is calculated by fitting the dose-response data to the appropriate equation.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizations
Caption: General synthesis of 4-substituted benzenesulfonamide derivatives.
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.
References
Safety Operating Guide
Personal protective equipment for handling 4-(4-chlorophenoxy)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 4-(4-chlorophenoxy)benzenesulfonyl Chloride. Adherence to these protocols is essential for ensuring laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive compound that can cause severe skin burns and eye damage.[1][2][3] It is also harmful if swallowed.[1][3] Due to its reactive nature, particularly with water, stringent safety measures are necessary.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[2][3][4][5] | Protects against splashes and vapors that can cause severe eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and an apron.[4][5][6][7] | Prevents direct contact with the skin, which can lead to severe burns. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[4][6][7] If ventilation is inadequate, a respirator may be required. | Minimizes inhalation of corrosive vapors and dust. |
| Footwear | Closed-toe shoes. | Protects feet from potential spills. |
Safe Handling and Operational Workflow
Proper handling techniques are crucial to minimize exposure and ensure the integrity of the chemical.
Step-by-Step Handling Protocol:
-
Preparation:
-
Dispensing:
-
Carefully open the container, avoiding inhalation of any dust or vapors.
-
Use compatible tools (e.g., glass or corrosion-resistant spatulas) for transferring the solid.
-
Keep the container tightly closed when not in use.[8]
-
-
Reaction Setup:
-
If dissolving or reacting with a liquid, slowly add the this compound to the solvent to control any exothermic reactions.
-
Be aware that sulfonyl chlorides react with water and other protic solvents.
-
Logical Workflow for Safe Handling:
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.
Step-by-Step Disposal Protocol:
-
Deactivation of Excess Reagent:
-
Unused or waste this compound should be slowly added to a stirred, cold solution of sodium hydroxide (e.g., 2.5 M) in a fume hood.[9] This will hydrolyze the sulfonyl chloride to the more stable and water-soluble sodium sulfonate salt.
-
Monitor the temperature and add the sulfonyl chloride in small portions to control the exothermic reaction.
-
-
Neutralization:
-
After the hydrolysis is complete, check the pH of the solution and neutralize it with an appropriate acid (e.g., hydrochloric acid) if necessary.
-
-
Final Disposal:
-
The resulting neutralized aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.
-
Always consult your institution's environmental health and safety (EHS) guidelines for specific disposal procedures.
-
-
Container Disposal:
-
Empty containers should be rinsed with a small amount of an inert solvent (e.g., acetone) in a fume hood.
-
The rinsate should be collected and treated as hazardous waste.
-
Once decontaminated, the container can be disposed of according to institutional guidelines.
-
Disposal Workflow Diagram:
Caption: Step-by-step process for the safe disposal of this compound.
By following these guidelines, researchers can handle this compound safely and effectively, minimizing risks to themselves and the environment. Always refer to your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most comprehensive information.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. angenechemical.com [angenechemical.com]
- 4. chemsafe.ie [chemsafe.ie]
- 5. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 6. bhhcsafetycenter.com [bhhcsafetycenter.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. epfl.ch [epfl.ch]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
